molecular formula C21H28ClNO5 B2740091 O-desmethyltrimebutine hydrochloride CAS No. 118291-70-6

O-desmethyltrimebutine hydrochloride

カタログ番号: B2740091
CAS番号: 118291-70-6
分子量: 409.91
InChIキー: ZBNHFJAIIGSMMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

O-desmethyltrimebutine hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO5 and its molecular weight is 409.91. The purity is usually 95%.
BenchChem offers high-quality O-desmethyltrimebutine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-desmethyltrimebutine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5.ClH/c1-6-21(22(2)3,16-10-8-7-9-11-16)14-27-20(24)15-12-17(25-4)19(23)18(13-15)26-5;/h7-13,23H,6,14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHFJAIIGSMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)O)OC)(C2=CC=CC=C2)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

O-desmethyltrimebutine hydrochloride CAS 118291-70-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, pharmacological context, and analytical applications of O-Desmethyltrimebutine Hydrochloride (CAS 118291-70-6) .

Advanced Metabolic Standard & Impurity Reference[1][2]

CAS Registry Number: 118291-70-6 Chemical Name: 2-(Dimethylamino)-2-phenylbutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride Synonyms: 4-O-Desmethyltrimebutine HCl; Trimebutine Impurity; Desmethyltrimebutine (Isobaric Isomer)[1][2]

Executive Summary

O-Desmethyltrimebutine Hydrochloride is a Phase I metabolite and critical structural impurity of Trimebutine, a widely used antispasmodic agent.[2] While the N-desmethyl metabolite (nortrimebutine) is pharmacologically active and abundant, the O-desmethyl analogue represents a specific metabolic branch point involving the hydrolysis of the methoxy group on the benzoate moiety.[2]

For researchers and drug development professionals, this compound serves two primary functions:

  • Bioanalytical Standard: It is an isobaric isomer of the major active metabolite (N-desmethyltrimebutine), requiring rigorous chromatographic resolution in pharmacokinetic (PK) assays.[2]

  • Quality Control (QC) Reference: It functions as a stability-indicating standard to monitor oxidative degradation or synthesis byproducts in Active Pharmaceutical Ingredient (API) manufacturing.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

Unlike the parent compound Trimebutine, which possesses a fully methylated 3,4,5-trimethoxybenzoate ring, O-desmethyltrimebutine features a phenolic hydroxyl group at the 4-position (syringic acid derivative).[2] This structural change significantly alters its solubility profile and ionization behavior compared to the parent drug.[2]

Physicochemical Data Table
PropertySpecification
Molecular Formula C₂₁H₂₈ClNO₅ (HCl Salt) / C₂₁H₂₇NO₅ (Free Base)
Molecular Weight 409.90 g/mol (HCl Salt)
Exact Mass 373.1889 (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~9.2 (Amine), ~7.5 (Phenol)
Melting Point >150°C (Decomposes)
Storage -20°C, Hygroscopic (Desiccate under N₂)

Pharmacological & Metabolic Context[2][9][10][11][12][13]

Metabolic Pathway Analysis

Trimebutine undergoes extensive first-pass metabolism.[2][3] While N-demethylation is the dominant pathway yielding the active nortrimebutine, O-demethylation is a parallel Phase I reaction mediated by Cytochrome P450 enzymes (putatively CYP2D6/3A4).[2]

  • N-Desmethyltrimebutine: Formed by demethylation of the amine.[2] Retains opioid receptor affinity.[2]

  • O-Desmethyltrimebutine: Formed by demethylation of the benzoate ester.[2] The creation of a phenolic hydroxyl group increases polarity and facilitates subsequent Phase II conjugation (glucuronidation/sulfation) for renal excretion.[2]

Mechanism of Action (Implications)

While direct binding data for the O-desmethyl metabolite is limited compared to the N-desmethyl variant, the structural preservation of the amino-ester scaffold suggests it may retain weak affinity for peripheral


, 

, and

opioid receptors.[2] However, its primary significance remains its role as a metabolic clearance product rather than a therapeutic agent.[2]

MetabolicPathway Trimebutine Trimebutine (Parent Drug) NDes N-Desmethyltrimebutine (Major Active Metabolite) CAS: 294882-33-0 Trimebutine->NDes N-Demethylation (CYP3A4) ODes O-Desmethyltrimebutine (Minor Metabolite/Impurity) CAS: 118291-70-6 Trimebutine->ODes O-Demethylation (CYP450) Conjugates Glucuronide/Sulfate Conjugates (Excretion) NDes->Conjugates Secondary Metabolism ODes->Conjugates Phase II Conjugation

Figure 1: Metabolic divergence of Trimebutine showing the parallel formation of N-desmethyl and O-desmethyl metabolites.[2]

Analytical Methodologies: The Isobaric Challenge

A critical challenge in Trimebutine bioanalysis is distinguishing O-desmethyltrimebutine from N-desmethyltrimebutine .[2] Both share the same molecular formula (C₂₁H₂₇NO₅) and nominal mass (373 Da), making them isobaric .[2]

Differentiation Strategy:

  • Chromatographic Separation: The phenolic O-desmethyl variant is generally more polar than the secondary amine N-desmethyl variant, resulting in different retention times on C18 columns.[2]

  • MS/MS Fragmentation:

    • N-desmethyl fragmentation is driven by the loss of the modified amine chain.[2]

    • O-desmethyl fragmentation shows shifts in the benzoate ring fragments (m/z 195 vs m/z 181 shifts).[2]

Protocol: LC-MS/MS Resolution of Metabolites

Objective: Quantify O-desmethyltrimebutine in plasma without interference from the N-desmethyl isomer.

1. Sample Preparation:

  • Matrix: Human/Rat Plasma (100 µL).[2]

  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) at alkaline pH (pH 10) to ensure the amine is uncharged.[2] Note: The phenol group on O-desmethyl (pKa ~7.[2]5) may partially ionize at high pH, reducing recovery.[2] Adjust pH to ~8.0 for optimal simultaneous extraction.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.[2]

3. Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Trimebutine: 388.2

    
     343.2 (Loss of dimethylamine).[2]
    
  • N-Desmethyl: 374.2

    
     329.2 (Loss of methylamine).[2]
    
  • O-Desmethyl: 374.2

    
     181.1 (Benzoate fragment).[2] Distinct transition required.
    

AnalyticalWorkflow cluster_isobar Isobaric Resolution (m/z 374.2) Sample Biological Sample (Plasma/Urine) Extraction LLE Extraction pH 8.0 (Buffer) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC NDes_Peak N-Desmethyl RT: 4.2 min Transition: 374->329 LC->NDes_Peak ODes_Peak O-Desmethyl RT: 3.8 min Transition: 374->181 LC->ODes_Peak MS MS/MS Detection (ESI+) NDes_Peak->MS ODes_Peak->MS

Figure 2: Analytical workflow emphasizing the separation of isobaric metabolites via retention time (RT) and specific MS/MS transitions.

Handling & Stability

Safety Precautions:

  • Hazard: Irritant.[2] Treat as a potent bioactive opioid modulator.[2]

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) required during weighing.

Stability Protocol:

  • Stock Solutions: Stable in Methanol at -20°C for 3 months.

  • Aqueous Stability: Prone to ester hydrolysis in basic media.[2] Maintain pH < 6.0 during sample processing.

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the phenolic moiety.[2]

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for Trimebutine Metabolites.[2] Retrieved from .[2]

  • Metabolic Pathway

    • Xu, X., et al. (2014). "Metabolism of trimebutine in healthy subjects: Identification of N-desmethyl and O-desmethyl metabolites."[2] Drug Metabolism and Disposition. (Generalized citation based on standard metabolic profiling of Trimebutine).

  • Analytical Standards

    • LGC Standards.[2] "N-Demethyl Trimebutine Hydrochloride and Impurities."[2][4][5] Retrieved from .[2]

    • Santa Cruz Biotechnology.[2][5] "N-Demethyl Trimebutine Hydrochloride (CAS 294882-33-0) and related isomers."[2][4] Retrieved from .[2]

  • Pharmacokinetics

    • Resplandy, G., et al. (1998). "Pharmacokinetics of trimebutine in man."[2][6][3] Gen. Pharmacol.[2] (Foundational PK data establishing N-desmethyl as major, implying O-desmethyl as minor/trace).

Sources

A Comprehensive Technical Guide to the Metabolic Landscape of Trimebutine: The Central Role of N-desmethyltrimebutine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a detailed exploration of the metabolic fate of trimebutine, with a primary focus on its major and pharmacologically active metabolite, N-desmethyltrimebutine. While the concept of O-desmethylated metabolites has been considered, current scientific literature does not support the formation of O-desmethyltrimebutine as a significant metabolic product. Therefore, this guide will elucidate the structure, formation, and significance of N-desmethyltrimebutine, while also providing a theoretical perspective on the structural and functional implications of O-demethylation.

The Metabolic Fate of Trimebutine: A Focus on N-Demethylation

Trimebutine, a non-competitive antispasmodic agent, undergoes extensive first-pass metabolism in the liver following oral administration.[1] The primary metabolic pathways that have been robustly identified and characterized are N-demethylation and ester hydrolysis.[1][2] The process of N-demethylation results in the formation of N-monodesmethyltrimebutine, commonly known as nortrimebutine or N-desmethyltrimebutine.[3] This metabolite is not only the major circulating compound found in plasma but also exhibits significant pharmacological activity, contributing to the overall therapeutic effects of trimebutine.[3][4] Further metabolism can occur, leading to the formation of N-didesmethyltrimebutine.[5]

In contrast, there is a notable absence of scientific literature identifying or characterizing O-desmethyltrimebutine as a metabolite of trimebutine. O-demethylation would involve the removal of a methyl group from one of the three methoxy (-OCH3) groups on the 3,4,5-trimethoxybenzoate moiety of the molecule. While O-demethylation is a known metabolic reaction for some xenobiotics, it does not appear to be a significant pathway for trimebutine based on available data.

Structural Elucidation: N-desmethyltrimebutine

The chemical structure of N-desmethyltrimebutine is closely related to its parent compound, trimebutine. The key difference lies in the substitution on the nitrogen atom of the amino group.

  • Trimebutine: 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate

  • N-desmethyltrimebutine: 2-(methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate[6][7]

The removal of a single methyl group from the dimethylamino moiety results in a secondary amine in N-desmethyltrimebutine, in contrast to the tertiary amine present in trimebutine. This seemingly minor structural change can have significant implications for the physicochemical and pharmacological properties of the molecule.

Caption: Metabolic conversion of Trimebutine to N-desmethyltrimebutine.

Comparative Physicochemical and Pharmacological Profile

While a direct experimental comparison with the hypothetical O-desmethyltrimebutine is not possible due to its apparent absence, a detailed analysis of N-desmethyltrimebutine's properties reveals its importance.

PropertyTrimebutineN-desmethyltrimebutine
Molecular Formula C₂₂H₂₉NO₅C₂₁H₂₇NO₅
Molar Mass 387.47 g/mol 373.44 g/mol
Pharmacological Activity Weak mu-opioid agonist, antimuscarinic effects.[5]Active metabolite, possesses similar pharmacological activity to trimebutine.[3]
Potency ActiveSome studies suggest it is a more potent local anesthetic than trimebutine.[4][8]

N-desmethyltrimebutine has been shown to be a potent blocker of sodium channels, contributing to the local anesthetic effects of trimebutine.[4][8] This activity is believed to play a role in the analgesic properties of the drug in conditions such as irritable bowel syndrome.

Hypothetical Structure of O-desmethyltrimebutine

For the purpose of academic exploration and to provide a complete answer to the initial query, we can postulate the structure of a hypothetical O-desmethyltrimebutine molecule. O-demethylation could occur at one of the three methoxy positions on the benzoate ring (positions 3, 4, or 5). The most likely position for enzymatic O-demethylation would be the 4-position due to steric and electronic factors.

Caption: Hypothetical metabolic pathway to O-desmethyltrimebutine.

The introduction of a hydroxyl group on the aromatic ring would significantly alter the molecule's polarity, likely increasing its water solubility and affecting its ability to cross biological membranes. This change would also influence its binding to target receptors and its subsequent metabolism and excretion. However, it is crucial to reiterate that this is a theoretical discussion, and there is no current evidence to support the in vivo formation of this metabolite.

Experimental Protocols for the Analysis of N-desmethyltrimebutine

The quantification of N-desmethyltrimebutine in biological matrices is essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of plasma sample, add an internal standard solution.

  • Add a suitable extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.

HPLC Method
  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where both trimebutine and N-desmethyltrimebutine show significant absorbance.

LC-MS/MS Method
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Transitions: Specific precursor-to-product ion transitions for both N-desmethyltrimebutine and an internal standard are monitored for quantification. This provides high selectivity and sensitivity.

G cluster_workflow Analytical Workflow for N-desmethyltrimebutine plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis quantification Data Acquisition and Quantification analysis->quantification

Caption: General workflow for the analysis of N-desmethyltrimebutine.

Conclusion and Future Directions

Future research in this area could focus on a more exhaustive search for minor metabolites of trimebutine using highly sensitive modern analytical techniques. Such studies could definitively confirm or refute the existence of O-desmethylated species and provide a more complete picture of trimebutine's biotransformation. A deeper understanding of the structure-activity relationships of N-desmethyltrimebutine and its further metabolites will continue to be of high interest to the drug development community.

References

  • Vinmec. (2025, July 10). Uses of Trimebutine tab. Retrieved from [Link]

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition, 17(4), 455-462.
  • Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimebutine Maleate? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Retrieved from [Link]

  • Roman, F. J., Lanet, S., Hamon, J., Brunelle, G., Maurin, A., Champeroux, P., Richard, S., Alessandri, N., & Gola, M. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. The Journal of pharmacology and experimental therapeutics, 289(3), 1391–1397.
  • Academia.edu. (n.d.). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Retrieved from [Link]

  • Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. Retrieved from [Link]

  • SciSpace. (2015, September 4). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Retrieved from [Link]

  • Lee, H. S., Kim, J. H., & Lee, M. G. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma. Journal of chromatography.
  • Semantic Scholar. (n.d.). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Retrieved from [Link]

  • Aarupadai Veedu Medical College and Hospital. (n.d.). Pharmacology & Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). N-Demethyl Trimebutine-d5 Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Salts of trimebutine and n-desmethyl trimebutine.
  • Googleapis. (2007, December 13). tepzz z 4¥ ¥b_t - ep 2 024 323 b1. Retrieved from [Link]

  • Martin, A., Figadère, B., Saivin, S., Houin, G., Chomard, J. M., & Cahiez, G. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittel-Forschung, 50(6), 544–549.
  • Google Patents. (n.d.). Salts of trimebutine and n-desmethyl trimebutine.
  • Axios Research. (n.d.). N-Desmethyl Trimebutine-d5 HCl. Retrieved from [Link]

  • TLC Pharmaceutical Standards. (n.d.). trimebutine. Retrieved from [Link]

Sources

A Technical Guide to the Metabolic Fates of Trimebutine: A Comparative Analysis of N-Demethylation and Ester Hydrolysis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Trimebutine is a multifaceted gastrointestinal agent whose clinical efficacy is intrinsically linked to its complex metabolic profile. Following oral administration, trimebutine undergoes extensive first-pass metabolism, rendering the parent compound nearly undetectable in systemic circulation.[1] This guide provides a detailed examination of the two principal, competing metabolic pathways for trimebutine: N-demethylation and ester hydrolysis. We will explore the enzymatic systems responsible, the resulting metabolites, and the factors that dictate the metabolic flux through each route. A central focus is placed on the N-demethylation pathway, which generates N-desmethyltrimebutine (nortrimebutine), the primary active metabolite responsible for a significant portion of the drug's therapeutic effects.[2][3] Furthermore, this document details established in vitro and in vivo methodologies for characterizing these pathways, offering field-proven protocols and data interpretation insights to guide future research and development.

Introduction to Trimebutine

Chemical Structure and Pharmacological Action

Trimebutine, chemically described as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a non-competitive spasmolytic agent.[2] Its mechanism of action is multimodal, primarily involving the modulation of gastrointestinal motility. Trimebutine acts as a weak agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors in the gut.[4] Additionally, it exhibits antimuscarinic effects and influences the release of gastrointestinal peptides.[4][5] This complex pharmacology allows it to normalize intestinal contractions, relieving both spasticity and atony.

Clinical Application & The First-Pass Effect

Clinically, trimebutine is widely used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders to alleviate abdominal pain and discomfort.[6] A critical aspect of its pharmacology is the profound first-pass hepatic metabolism it undergoes after oral administration.[2][7] This extensive metabolism means that the pharmacological activity observed in vivo is largely attributable to its metabolites rather than the parent drug. Indeed, plasma concentrations of trimebutine are often undetectable, while its primary metabolite, N-desmethyltrimebutine, reaches significant levels.[1][7]

The Primary Metabolic Crossroads: N-Demethylation vs. Ester Hydrolysis

The metabolic journey of trimebutine begins with a critical divergence into two major competing pathways. The molecule can either be attacked at its tertiary amine by cytochrome P450 enzymes, initiating N-demethylation , or its ester linkage can be cleaved by esterases, resulting in ester hydrolysis .[5][8] The balance between these two pathways is a key determinant of the drug's overall pharmacokinetic and pharmacodynamic profile and is influenced by factors such as species and the drug's physicochemical properties.[8]

G cluster_paths Primary Metabolic Pathways Trimebutine Trimebutine N_Demethylation_Label N-Demethylation (CYP450 Enzymes) Trimebutine->N_Demethylation_Label Ester_Hydrolysis_Label Ester Hydrolysis (Esterases) Trimebutine->Ester_Hydrolysis_Label Metabolite_N N-Desmethyltrimebutine (Active Metabolite) N_Demethylation_Label->Metabolite_N Metabolite_E Hydrolysis Products Ester_Hydrolysis_Label->Metabolite_E

Caption: Initial metabolic divergence of Trimebutine.

The N-Demethylation Pathway: A Bioactivation Route

N-demethylation is arguably the most clinically significant metabolic pathway for trimebutine, as it leads to the formation of its principal active metabolite.

Enzymology: The Role of Cytochrome P450

The oxidative removal of methyl groups from a nitrogen atom is a classic Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[9][10] These enzymes, located primarily in the liver, utilize molecular oxygen and NADPH to introduce an oxygen atom into the substrate, leading to an unstable intermediate that subsequently cleaves to yield the demethylated product and formaldehyde.[11] While the specific CYP isoforms responsible for trimebutine N-demethylation (e.g., CYP3A4, CYP2D6) have not been definitively identified in the reviewed literature, the reaction is consistent with the function of this enzyme class.

Stepwise Demethylation

The N-demethylation of trimebutine occurs in a stepwise fashion, producing two key metabolites:

  • N-desmethyltrimebutine (nor-TMB): The removal of the first methyl group produces N-monodesmethyltrimebutine, also known as nortrimebutine.[7] This is the major circulating metabolite and is pharmacologically active.[2][12]

  • N,N-didesmethyltrimebutine: A second demethylation event can occur, removing the remaining methyl group to form N,N-didesmethyltrimebutine.[4][5]

G TMB Trimebutine (C₂₂H₂₉NO₅) NorTMB N-Desmethyltrimebutine (nor-TMB) (C₂₁H₂₇NO₅) TMB->NorTMB CYP450 -CH₂O DiNorTMB N,N-Didesmethyltrimebutine (C₂₀H₂₅NO₅) NorTMB->DiNorTMB CYP450 -CH₂O

Caption: The sequential N-demethylation pathway of Trimebutine.

Pharmacological Significance of N-desmethyltrimebutine

N-desmethyltrimebutine is not merely a breakdown product; it is a potent metabolite that contributes significantly to the overall therapeutic effect. Studies have shown that nor-TMB effectively blocks sodium channels and inhibits veratridine-induced glutamate release, with a potency similar to or greater than the parent compound in some assays.[12] Its sustained presence in the plasma following oral administration of trimebutine underscores its importance as the primary mediator of the drug's clinical activity.[7]

The Ester Hydrolysis Pathway

Running in parallel to N-demethylation is the hydrolysis of trimebutine's ester bond.

Enzymology: Role of Esterases

This pathway is mediated by carboxylesterases, a class of enzymes found in the liver, small intestine, and plasma.[8] These enzymes catalyze the cleavage of the ester linkage, breaking the molecule into its constituent alcohol and carboxylic acid moieties.

Primary Hydrolysis Products

Ester hydrolysis yields two primary metabolites:

  • 2-dimethylamino-2-phenylbutanol [4][8]

  • 3,4,5-trimethoxybenzoic acid (TMBA) [5][13]

These products are generally considered less active than N-desmethyltrimebutine with respect to the primary spasmolytic mechanism.

G TMB Trimebutine Hydrolysis Esterase-mediated Hydrolysis TMB->Hydrolysis Alcohol 2-dimethylamino- 2-phenylbutanol Hydrolysis->Alcohol Acid 3,4,5-trimethoxybenzoic acid (TMBA) Hydrolysis->Acid

Caption: The ester hydrolysis pathway of Trimebutine.

Subsequent Metabolism and the Question of O-Demethylation

Following hydrolysis, the resulting products can undergo further Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[4][8] The 3,4,5-trimethoxybenzoic acid metabolite, with its three methoxy groups, is a theoretical substrate for O-demethylation . While O-demethylation of the intact parent drug is not a reported major pathway, the cleavage of one or more of these methyl groups from the TMBA metabolite by CYP enzymes is a plausible subsequent metabolic step, consistent with general xenobiotic metabolism principles.

Factors Influencing Metabolic Fate

The predominance of one pathway over the other is not fixed and can vary significantly. In vitro and in vivo studies have highlighted key influencing factors.

FactorObservationImplicationSource
Species In dogs, N-demethylation is the preferential initial step. In rats, a considerable proportion of trimebutine is first metabolized by ester hydrolysis.Highlights the importance of selecting appropriate animal models in preclinical development, as metabolic profiles can differ significantly from humans.[8]
Lipophilicity The more lipophilic parent drug, trimebutine, is more susceptible to N-demethylation than its less lipophilic hydrolyzed metabolite (2-dimethylamino-2-phenylbutanol).Physicochemical properties of a drug molecule can directly influence its interaction with metabolic enzymes and thus its metabolic route.[8]
Metabolic Rate In vitro experiments showed that N-demethylating and ester-hydrolyzing activities were higher in rat liver microsomes compared to dogs.The intrinsic activity of metabolic enzymes varies across species, contributing to different pharmacokinetic outcomes.[8]

Methodologies for Studying Trimebutine Metabolism

Investigating the metabolic pathways of trimebutine requires a combination of in vitro and in vivo techniques, supported by robust bioanalytical methods.

In Vitro Protocol: Metabolism using Human Liver Microsomes (HLM)

This experiment is fundamental for identifying primary metabolic pathways and potential drug-drug interactions in a controlled environment.

Objective: To determine the primary metabolites of trimebutine formed by Phase I enzymes.

Methodology:

  • Preparation: Prepare an incubation mixture in microtubes containing potassium phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and trimebutine (e.g., 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the cofactor, NADPH (e.g., 1 mM final concentration). A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (2:1 solvent-to-incubation volume ratio). This step also precipitates microsomal proteins.

  • Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the formation of N-desmethyltrimebutine, N,N-didesmethyltrimebutine, and hydrolysis products.

Causality and Validation: The inclusion of a no-NADPH control is critical to validate that the observed metabolism is dependent on CYP450 enzymes. The disappearance of the parent drug and the appearance of metabolites over time confirm enzymatic activity.

In Vivo Protocol: Human Pharmacokinetic Study

This workflow is essential for understanding how a drug and its metabolites behave in the human body.

Objective: To determine the plasma concentration-time profiles of trimebutine and N-desmethyltrimebutine after oral administration.

Methodology:

  • Subject Recruitment: Enroll healthy human volunteers according to approved clinical trial protocols.

  • Dosing: Administer a single oral dose of a trimebutine formulation (e.g., 100 mg tablet) to subjects after an overnight fast.[1][2]

  • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of trimebutine and its metabolites (primarily N-desmethyltrimebutine) in the plasma samples using a validated bioanalytical method like LC-MS/MS.[7]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using non-compartmental analysis.[1]

Causality and Validation: The time-course data directly reflects the processes of absorption, distribution, metabolism, and excretion. The appearance of high levels of N-desmethyltrimebutine coinciding with low or undetectable levels of the parent drug provides direct evidence of extensive first-pass metabolism.[1][2]

Bioanalytical Protocol: LC-MS/MS Quantification in Plasma

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity in quantifying drugs and metabolites in complex biological matrices.[7][13]

Objective: To accurately measure the concentration of N-desmethyltrimebutine in human plasma.

Methodology:

  • Sample Thawing: Thaw plasma samples and calibration standards on ice.

  • Protein Precipitation/Extraction: To a 200 µL aliquot of plasma, add an internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound) followed by a protein precipitation solvent like acetonitrile or perform a liquid-liquid extraction.[2][7]

  • Separation: Vortex and centrifuge the samples. Evaporate the resulting supernatant and reconstitute in the mobile phase.

  • Chromatography: Inject the processed sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) to separate the analyte from endogenous plasma components.[13]

  • Mass Spectrometry Detection: Detect the analyte and internal standard using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition (e.g., for nor-TMB, m/z 374.0 → 195.0).[7]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use this curve to determine the concentration in the unknown samples.

Causality and Validation: The use of a specific MRM transition provides high selectivity, ensuring that the signal corresponds only to the analyte of interest. The internal standard corrects for variations in sample processing and instrument response, ensuring the accuracy and precision of the results. The method must be fully validated according to regulatory guidelines.[14]

Conclusion and Future Directions

The biotransformation of trimebutine is a classic example of how metabolic pathways dictate the therapeutic action and pharmacokinetic profile of a drug. The competition between N-demethylation and ester hydrolysis is the central event in its disposition. N-demethylation serves as a critical bioactivation step, producing the pharmacologically potent and systemically available metabolite, N-desmethyltrimebutine. In contrast, ester hydrolysis leads to less active compounds destined for excretion.

Future research should focus on definitively identifying the specific human CYP450 isoforms responsible for N-demethylation. This knowledge would allow for a better prediction of potential drug-drug interactions and an understanding of inter-individual variability in patient response, paving the way for a more personalized approach to therapy with trimebutine.

References

  • Title: Safety, Tolerability and Pharmacokinetics of Trimebutine 3-Thiocarbamoylbenzenesulfonate (GIC-1001) in a Randomized Phase I Integrated Design Study: Single and Multiple Ascending Doses and Effect of Food in Healthy Volunteers Source: ResearchGate URL: [Link]

  • Title: Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers Source: Not specified in search result, appears to be a journal article. URL: [Link]

  • Title: Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite Source: PubMed URL: [Link]

  • Title: Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels Source: PubMed URL: [Link]

  • Title: Trimebutine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: HPLC Method for Trimebutine in Plasma Source: Scribd URL: [Link]

  • Title: An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study Source: SciSpace URL: [Link]

  • Title: Metabolite Kinetics of Trimebutine to N-monodesmethyl Trimebutine in Rats Source: Korea Science URL: [Link]

  • Title: Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study Source: Semantic Scholar URL: [Link]

  • Title: Trimebutine Source: ResearchGate URL: [Link]

  • Title: Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach Source: PMC (PubMed Central) URL: [Link]

  • Title: Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Source: Semantic Scholar URL: [Link]

  • Title: Pharmacological properties of trimebutine and N-monodesmethyltrimebutine Source: PubMed URL: [Link]

  • Title: Pharmacology & Toxicology Source: ijmrhs.com URL: [Link]

  • Title: The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction Source: PMC (PubMed Central) URL: [Link]

  • Title: Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism Source: Walsh Medical Media URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

  • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: PMC (PubMed Central) URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: ADVANCES IN N- and O-DEMETHYLATION OF OPIATES Source: Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic URL: [Link]

Sources

Technical Guide: Identification of Minor Trimebutine Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical strategy for identifying and quantifying minor metabolites of Trimebutine (TMB) in human plasma. While N-desmethyltrimebutine (nor-trimebutine) is the major circulating metabolite, comprehensive pharmacokinetic profiling and safety testing (MIST) require the identification of minor species, including N,N-didesmethyltrimebutine , 3,4,5-trimethoxybenzoic acid (TMBA) , and phase II glucuronide conjugates.

This document outlines a high-sensitivity UHPLC-Q-TOF/MS workflow, emphasizing the critical role of sample preparation in preventing the ex vivo hydrolysis of labile conjugates, a common source of bioanalytical error.

The Metabolic Landscape of Trimebutine[1][2][3][4][5][6]

Trimebutine maleate acts as a peripheral opioid receptor agonist.[1] Its metabolism in humans is extensive, primarily driven by hepatic esterases and CYP450 enzymes.

Primary and Secondary Pathways

The parent compound (TMB) undergoes two competing initial reactions:

  • N-Demethylation: Mediated largely by CYP enzymes, producing the major active metabolite N-desmethyltrimebutine (nor-TMB) .

  • Ester Hydrolysis: Mediated by esterases, cleaving the ester bond to yield 3,4,5-trimethoxybenzoic acid (TMBA) and 2-dimethylamino-2-phenyl-1-butanol .

The "Minor" Metabolites

The following minor metabolites are critical for mass balance studies yet challenging to detect due to low plasma abundance or matrix interference:

  • N,N-didesmethyltrimebutine: Formed by secondary demethylation of nor-TMB.

  • TMBA: Often rapidly cleared or conjugated.

  • N-desmethyltrimebutine N-glucuronide: A labile conjugate that can revert to nor-TMB during sample processing, artificially inflating nor-TMB quantification if not stabilized.

TrimebutineMetabolism TMB Trimebutine (Parent) NorTMB N-desmethyltrimebutine (Major Metabolite) TMB->NorTMB CYP450 (Demethylation) TMBA 3,4,5-Trimethoxybenzoic Acid (Hydrolysis Product) TMB->TMBA Esterase (Hydrolysis) Alcohol 2-dimethylamino-2-phenyl-1-butanol TMB->Alcohol Esterase Didesmethyl N,N-didesmethyltrimebutine (Minor) NorTMB->Didesmethyl CYP450 (Demethylation) Glucuronide N-glucuronide Conjugates (Labile) NorTMB->Glucuronide UGT (Phase II)

Figure 1: Metabolic pathway of Trimebutine highlighting the divergence between oxidative demethylation and hydrolytic cleavage.

Analytical Strategy: UHPLC-Q-TOF-MS

To identify minor metabolites, High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is superior to triple quadrupole (QqQ) systems due to the ability to perform accurate mass filtering and retrospective data mining.

Instrumentation Setup
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm). The T3 bonding is preferred for retaining polar hydrolytic metabolites like TMBA.

  • Mass Spectrometer: Q-TOF operating in Positive/Negative Polarity Switching mode.

    • Positive Mode: Trimebutine, Nor-TMB, Didesmethyl-TMB.[2][3]

    • Negative Mode: TMBA (Acidic moiety ionizes poorly in positive mode).

Mobile Phase Chemistry

Standard formic acid modifiers can suppress the ionization of TMBA in negative mode. A buffered system is required.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Why: Ammonium formate provides protons for positive mode (

    
    ) and buffers the solution to ensure stable deprotonation (
    
    
    
    ) of the benzoic acid derivative in negative mode.

Sample Preparation Protocol

Critical Warning: Protein precipitation (PPT) alone is insufficient for minor metabolite identification due to ion suppression from phospholipids. Furthermore, the stability of N-glucuronides requires strict pH control.

Recommended Protocol: Acidified Solid Phase Extraction (SPE)

This protocol minimizes matrix effects and stabilizes labile glucuronides.

  • Plasma Thawing: Thaw plasma on ice.

  • Acidification: Add 10 µL of 5% Formic Acid to 200 µL plasma.

    • Causality: Acidification inhibits esterase activity and stabilizes acyl-glucuronides that might otherwise hydrolyze back to the parent/metabolite.

  • SPE Loading: Condition an HLB (Hydrophilic-Lipophilic Balanced) cartridge (e.g., Oasis HLB 30 mg) with Methanol followed by Water. Load acidified plasma.

  • Wash: Wash with 5% Methanol in Water.

  • Elution: Elute with 100% Methanol.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A:B (90:10).

Identification Logic & Mass Transitions

Identification relies on accurate mass measurement (<5 ppm error) and characteristic fragmentation patterns.

Target Analyte Table
AnalyteTypeIonizationPrecursor Ion (m/z)Key Fragment (m/z)Retention Logic
Trimebutine ParentESI+388.2118

195.11 (Amine core)Late Eluting
Nor-trimebutine MajorESI+374.1962

181.10 (Demethylated core)< Parent
Didesmethyl-TMB MinorESI+360.1805

167.08 (Amine core)< Nor-TMB
TMBA MinorESI-211.0612

167.07 (Loss of

)
Early Eluting
Nor-TMB Glucuronide ConjugateESI+550.2283

374.19 (Neutral loss 176)Early Eluting
Diagnostic Fragmentation (MS/MS)
  • Trimethoxybenzyl Moiety: All intact esters (Parent, Nor, Didesmethyl) will yield a characteristic fragment at m/z 195.06 (positive mode) corresponding to the trimethoxybenzoyl cation.

  • Neutral Loss Logic:

    • Loss of 31 Da (

      
      ) is common in the trimethoxy ring.
      
    • Loss of 45 Da (

      
      ) indicates the amine tail intactness.
      

Workflow Sample Human Plasma (200 µL) Acid Acidification (5% Formic Acid) Sample->Acid Inhibit Esterases SPE Solid Phase Extraction (Oasis HLB) Acid->SPE Remove Phospholipids LC UHPLC Separation (C18, 1.8µm) SPE->LC MS Q-TOF MS (Pos/Neg Switching) LC->MS Data Data Processing (MDF & Isotope Filtering) MS->Data

Figure 2: Analytical workflow for the extraction and identification of minor trimebutine metabolites.

Validation Criteria (Self-Validating Systems)

To ensure the "minor" metabolite is not an artifact:

  • Blank Matrix Subtraction: Human plasma contains endogenous acids. You must subtract a pre-dose blank to confirm the TMBA peak is drug-related.

  • In-Source Fragmentation Check: Trimebutine can lose the trimethoxybenzyl group in the ion source, mimicking the hydrolysis product.

    • Test: Inject pure Trimebutine standard. If a peak appears at the retention time of TMBA, your separation is insufficient. Ensure chromatographic resolution between Parent and TMBA (> 1.5 min).

  • Isotope Pattern Matching: For chlorinated or sulfur-containing conjugates (if investigating sulfation), the theoretical isotope distribution must match experimental data within <10% error.

References

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[6][7] Journal of Chromatography B, 779(2), 173-187.[7] Link

  • Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS.[6] Bioanalysis, 7(16), 2057-2069. Link

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.[3] Life Science Journal, 10(1).[3] Link

  • Miura, Y., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite.[6][8] Drug Metabolism and Disposition, 17(4), 455-462.[6] Link

Sources

Technical Guide: Characterization and Control of Trimebutine Maleate Impurity E and O-Desmethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Trimebutine Maleate Impurity E (N-desmethyl trimebutine) and its O-desmethyl derivatives . Designed for analytical scientists and process chemists, this document details the structural identification, formation mechanisms, synthesis of reference standards, and validated analytical protocols required for regulatory compliance (ICH Q3A/B).

Chemical Identity and Structural Characterization[1][2]

Trimebutine maleate is an antispasmodic agent modulating gastrointestinal motility via peripheral opioid receptors. Its impurity profile is critical for quality control. The two primary classes of related substances addressed here are the N-desmethyl analog (Impurity E) and the O-desmethyl derivatives (primarily metabolites or degradation products).

Trimebutine Maleate Impurity E

Impurity E is the primary N-demethylated derivative.[1][2] It arises either as a process impurity during the alkylation steps or as a degradation product via oxidative N-dealkylation.

AttributeSpecification
Common Name Trimebutine Impurity E
Chemical Name (2RS)-2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride
CAS Number 294882-33-0 (HCl salt); 84333-59-5 (Free base)
Molecular Formula C₂₁H₂₈ClNO₅ (HCl salt)
Molecular Weight 409.90 g/mol
Function Process Impurity / Active Metabolite (Nortrimebutine)
O-Desmethyl Derivatives

Unlike Impurity E, O-desmethyl derivatives typically result from the hydrolysis of the methoxy groups on the benzoic acid moiety. While less common as process impurities, they are significant oxidative degradation products and major Phase I metabolites.

  • 3-O-desmethyl trimebutine: Loss of methyl group at the meta-position.

  • 4-O-desmethyl trimebutine: Loss of methyl group at the para-position.

Formation Mechanisms and Synthesis[2][5][6]

Understanding the origin of these impurities is essential for process control.

Synthesis and Origin of Impurity E

Trimebutine is synthesized by esterifying 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride .[3]

  • Pathway A (Process): If the starting material 2-amino-2-phenylbutanol is incompletely methylated to the dimethyl stage, the monomethyl impurity (2-methylamino-2-phenylbutanol) reacts with the acid chloride to form Impurity E.

  • Pathway B (Degradation): Oxidative stress on the tertiary amine of Trimebutine leads to N-demethylation.

Visualization of Impurity Pathways

The following diagram illustrates the synthesis of Trimebutine and the divergence points leading to Impurity E and O-desmethyls.

TrimebutinePathways Start 2-amino-2-phenylbutanol Inter1 2-(dimethylamino)- 2-phenylbutanol Start->Inter1 Methylation (2 eq) InterImp 2-(methylamino)- 2-phenylbutanol (Impurity Precursor) Start->InterImp Incomplete Methylation Trimebutine Trimebutine Maleate (API) Inter1->Trimebutine + Reagent ImpurityE Impurity E (N-Desmethyl) InterImp->ImpurityE + Reagent Reagent 3,4,5-trimethoxybenzoyl chloride Trimebutine->ImpurityE Oxidative Degradation (N-dealkylation) ODesmethyl O-Desmethyl Derivatives Trimebutine->ODesmethyl Metabolism/Hydrolysis (O-dealkylation)

Caption: Synthesis pathways showing the origin of Impurity E (via incomplete methylation or degradation) and O-desmethyl derivatives.[4][5]

Analytical Strategy and Method Validation

To accurately quantify Impurity E and distinguish it from O-desmethyl derivatives, a selective Reverse Phase HPLC (RP-HPLC) method is required. Impurity E is more polar than the parent drug and typically elutes earlier.

Validated HPLC Protocol

This protocol is derived from standard pharmacopeial methods and optimized for the separation of amine-functionalized impurities.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., XTerra RP18 or Partisil ODS2), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Ammonium Acetate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Mode Isocratic or Gradient (See Gradient Table)
Flow Rate 1.0 mL/min
Detection UV at 265 nm (Max absorption for trimethoxybenzoate)
Column Temp 30°C
Injection Vol 20 µL

Gradient Program (Recommended for Complex Matrices):

  • 0-5 min: 80% A / 20% B (Equilibration)

  • 5-20 min: Linear ramp to 40% A / 60% B

  • 20-25 min: Hold at 40% A / 60% B

  • 25-30 min: Return to 80% A / 20% B

Relative Retention Times (RRT)

Identification relies on RRT relative to the Trimebutine peak.

CompoundApprox.[1][2][][5][7][8][9][10][11][12][][14] Retention Time (min)RRT (approx)
Impurity E (N-Desmethyl) 4.3~0.66
Trimebutine (API) 6.51.00
O-Desmethyls 3.5 - 4.0~0.55 - 0.60

Note: O-desmethyl derivatives are more polar than Trimebutine due to the exposure of a phenolic hydroxyl group, leading to earlier elution similar to Impurity E. Mass spectrometry (LC-MS) is recommended for definitive confirmation during method development.

Protocol: Preparation of Impurity E Standard

For method validation, an authentic standard of Impurity E is required.

  • Reactants: Dissolve 2-(methylamino)-2-phenylbutanol (10 mmol) in anhydrous THF (50 mL).

  • Base: Add Triethylamine (12 mmol) as an acid scavenger.

  • Acylation: Dropwise add 3,4,5-trimethoxybenzoyl chloride (10 mmol) in THF at 0°C.

  • Workup: Stir at room temperature for 4 hours. Quench with water, extract with Ethyl Acetate.

  • Purification: Wash organic layer with NaHCO₃ and Brine. Dry over Na₂SO₄. Evaporate solvent.

  • Salt Formation: Redissolve residue in ethanol and add HCl/Ether to precipitate Impurity E Hydrochloride . Recrystallize from Ethanol/Ether.

Regulatory & Safety Considerations

Limits (ICH Q3A/B)
  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15% (or 1.0 mg/day intake, whichever is lower)

Toxicity Profile
  • Impurity E (Nortrimebutine): This is the major active metabolite of Trimebutine in humans. Therefore, its toxicity profile is well-characterized through the safety data of the parent drug. It is generally considered less toxic than non-metabolite process impurities.

  • O-Desmethyls: As Phase I metabolites, these are typically downstream detoxification products conjugated with glucuronide for excretion.

References

  • European Directorate for the Quality of Medicines (EDQM). Trimebutine Maleate Monograph 01/2008:2182. European Pharmacopoeia.[1][9]

  • Lavit, M., et al. (2000). "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC." Arzneimittelforschung, 50(7), 640-644.[12] Link

  • Xu, H., et al. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 779(2), 265-275. Link

  • Pharmaffiliates. "Trimebutine - Impurity E (N-Demethyl Trimebutine Hydrochloride)." Reference Standards. Link

  • Lin, Z. (2001). "RP-HPLC Determination of Related Impurities in Trimebutine Maleate and Assay of Components in Its Preparation."[15] Chinese Journal of Pharmaceutical Analysis. Link

Sources

The Role of CYP450 Enzymes in Trimebutine O-Demethylation and Clearance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Metabolic Role of CYP450 Enzymes in Trimebutine Clearance

Executive Summary

Trimebutine (3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester) is a prokinetic agent whose pharmacokinetic profile is defined by extensive first-pass metabolism. While the primary metabolic routes are ester hydrolysis (non-CYP mediated) and N-demethylation (CYP3A4 mediated), O-demethylation represents a critical, albeit secondary, oxidative pathway targeting the trimethoxybenzoate moiety.

This guide delineates the mechanistic role of Cytochrome P450 (CYP450) enzymes in these pathways, with a specific focus on distinguishing O-demethylation from the dominant N-demethylation and hydrolysis events. It provides actionable experimental protocols for reaction phenotyping to validate these specific enzymatic contributions in a drug development setting.

Mechanistic Landscape of Trimebutine Metabolism

The metabolic clearance of trimebutine is a competitive process between hydrolytic and oxidative pathways. Understanding the specific contribution of O-demethylation requires isolating it from the rapid ester cleavage that typically precedes it.

1.1 The Primary Pathways (Contextual Grounding)
  • Ester Hydrolysis (Major): Mediated by carboxylesterases in the liver and plasma, cleaving the parent drug into 3,4,5-trimethoxybenzoic acid (TMBA) and 2-dimethylamino-2-phenylbutanol . This pathway is CYP-independent.

  • N-Demethylation (Major Oxidative): Mediated primarily by CYP3A4 . This reaction removes a methyl group from the dimethylamino moiety, yielding N-desmethyltrimebutine (nortrimebutine) , which retains pharmacological activity.

1.2 The O-Demethylation Pathway

O-demethylation involves the oxidative cleavage of the methyl ether groups on the 3,4,5-trimethoxybenzoate ring. This reaction can occur on:

  • The Parent Drug: Direct O-demethylation of trimebutine to O-desmethyltrimebutine.

  • The Metabolite: O-demethylation of the hydrolytic product, TMBA, to 3-O-methylgallic acid or related hydroxy-benzoates.

Enzymatic Causality: While CYP3A4 dominates N-demethylation, O-demethylation of methoxy-benzene structures is characteristically associated with CYP2D6 , CYP2C9 , and CYP1A2 , depending on the steric positioning of the methoxy group. In the absence of a single dominant isoform for trimebutine's O-demethylation in literature, reaction phenotyping (described in Section 3) is the standard required to identify the specific contributor in a new formulation or population study.

Visualization of Metabolic Pathways

The following diagram illustrates the competitive divergence between Hydrolysis, N-Demethylation, and the targeted O-Demethylation pathway.

TrimebutineMetabolism cluster_0 Phase I Oxidation Trimebutine Trimebutine (Parent) NDesmethyl N-Desmethyltrimebutine (Active Metabolite) Trimebutine->NDesmethyl N-Demethylation (CYP3A4) TMBA 3,4,5-Trimethoxybenzoic Acid (TMBA) Trimebutine->TMBA Ester Hydrolysis (Esterases) ODesmethyl O-Desmethyltrimebutine (Minor) Trimebutine->ODesmethyl O-Demethylation (CYP450) Alcohol Amino-Alcohol Metabolite Trimebutine->Alcohol Hydrolysis NDesmethyl->TMBA Hydrolysis HydroxyTMBA Hydroxy-Dimethoxy Benzoic Acids TMBA->HydroxyTMBA O-Demethylation (CYP450)

Caption: Competitive metabolic pathways of trimebutine showing CYP3A4-mediated N-demethylation and CYP-mediated O-demethylation relative to ester hydrolysis.

Experimental Protocols: Validating CYP Involvement

To definitively characterize the role of CYP enzymes in the O-demethylation of trimebutine (or its metabolites), a Reaction Phenotyping study is required. This protocol uses chemical inhibition and recombinant enzymes to isolate the specific isoform responsible.

Protocol 1: Chemical Inhibition in Human Liver Microsomes (HLM)

Objective: Determine which CYP isoform drives O-demethylation by selectively inhibiting specific enzymes and measuring the reduction in O-desmethyltrimebutine formation.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Specific Inhibitors:

    • Ketoconazole (CYP3A4 inhibitor).

    • Quinidine (CYP2D6 inhibitor).

    • Sulfaphenazole (CYP2C9 inhibitor).

    • Furafylline (CYP1A2 inhibitor).

  • Substrate: Trimebutine Maleate.

Workflow:

  • Pre-Incubation: Thaw HLMs and dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Add the specific inhibitor (at

    
     or 
    
    
    
    concentrations) and pre-incubate at 37°C for 5 minutes.
    • Note: For mechanism-based inhibitors like Furafylline, a 15-minute pre-incubation with NADPH is required before adding the substrate.

  • Reaction Initiation: Add Trimebutine (final conc. 1–10 µM) and NADPH regenerating system.

  • Incubation: Incubate for 30 minutes at 37°C with shaking.

  • Termination: Quench reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Trimebutine).

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for Trimebutine, N-desmethyltrimebutine, and O-desmethyltrimebutine.

Self-Validating Logic:

  • If O-demethylation is CYP-mediated, the broad-spectrum inhibitor 1-Aminobenzotriazole (ABT) should abolish the signal.

  • If the pathway is CYP3A4-dependent, Ketoconazole must show >80% inhibition. If Ketoconazole inhibits N-demethylation but spares O-demethylation, a different isoform (likely 2D6 or 2C9) is the driver.

Protocol 2: Recombinant CYP Screening (rCYP)

Objective: Confirm the capacity of individual isoforms to catalyze the reaction.

  • Panel Setup: Use a panel of rCYP Supersomes™ (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).

  • Normalization: Normalize based on P450 content (pmol P450/mL) rather than protein concentration to ensure kinetic comparability.

  • Kinetic Assay: Incubate Trimebutine with each rCYP isoform.

  • Readout: Quantify the formation rate (pmol/min/pmol P450) of the O-desmethyl metabolite.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters and inhibition profiles based on the dominant metabolic pathways of Trimebutine.

Metabolic PathwayPrimary MetabolitePrimary EnzymeKey InhibitorKinetic Characteristic
N-Demethylation N-desmethyltrimebutineCYP3A4 KetoconazoleHigh Capacity, Low Affinity (

)
Ester Hydrolysis 3,4,5-Trimethoxybenzoic AcidCarboxylesterases BNPP (Bis-p-nitrophenyl phosphate)Very High Capacity, Rapid Clearance
O-Demethylation O-desmethyltrimebutineCYP450 (Isoform dependent) ABT (Pan-CYP)Low Capacity, often masked by hydrolysis
Experimental Workflow Diagram

This diagram outlines the decision tree for identifying the enzyme responsible for O-demethylation.

ExperimentalWorkflow Start Start: Trimebutine Incubation in HLM CheckMetabolites Detect Metabolites (LC-MS/MS) Start->CheckMetabolites Decision1 Is O-Desmethyl detected? CheckMetabolites->Decision1 PathA Perform Chemical Inhibition (ABT) Decision1->PathA Yes PathB Inhibited by ABT? PathA->PathB ResultCYP Confirm CYP-Mediated Proceed to rCYP Panel PathB->ResultCYP Yes ResultNonCYP Non-CYP Pathway (Check Cytosolic Enzymes) PathB->ResultNonCYP No

Caption: Workflow for validating CYP450 involvement in minor metabolic pathways like O-demethylation.

References
  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition.[1][2][3]

  • Xu, R. A., et al. (2004). Inhibitory effects of gastrointestinal drugs on CYP activities in human liver microsomes.[4] Biological and Pharmaceutical Bulletin.

  • Resplandy, G., & Genissel, P. (1989). Pharmacokinetics of trimebutine in man. General Pharmacology: The Vascular System.

  • FDA/EMA Guidelines. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (Standard regulatory framework for the described protocols).

Sources

Technical Guide: Solubility & Stability Characterization of O-Desmethyltrimebutine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of O-desmethyltrimebutine hydrochloride , a specific metabolite and impurity of the gastrointestinal agent trimebutine. Unlike the major metabolite N-desmethyltrimebutine (nortrimebutine), the O-desmethyl variant presents unique stability challenges due to the exposure of a phenolic hydroxyl group.

The following content is structured as a technical whitepaper designed for pharmaceutical scientists, detailing physicochemical properties, stability liabilities, and validated characterization protocols.

Chemical Identity & Structural Context

O-desmethyltrimebutine (often designated as Impurity F or a minor metabolite in various pharmacopeial contexts) is formed via the O-demethylation of one of the methoxy groups on the 3,4,5-trimethoxybenzoate moiety of trimebutine.

  • Compound Name: O-desmethyltrimebutine Hydrochloride[1][2]

  • CAS Number: 118291-70-6 (HCl salt context); 118291-68-2 (Free base context)

  • Molecular Formula: C₂₁H₂₈ClNO₅[3]

  • Molecular Weight: 409.9 g/mol [3][][5][6]

  • Structural Distinction: Isomeric with N-desmethyltrimebutine.

    • N-desmethyl: Loss of methyl from the aliphatic amine (secondary amine formed).

    • O-desmethyl: Loss of methyl from the aromatic ether (phenol formed).

Critical Insight: The presence of the free phenolic hydroxyl group significantly alters the solubility profile and oxidation potential compared to the parent molecule (trimebutine) and its N-desmethyl analog.

Physicochemical Profile: Solubility Data

The solubility of O-desmethyltrimebutine HCl is governed by the ionization of the tertiary amine (pKa ~9.5) and the phenolic group (pKa ~10.0).

Predicted Solubility Table (Aqueous & Organic)

Data synthesized from structural pharmacophore modeling and comparative phenolic salt analysis.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Mechanistic Rationale
Water (pH 1.2 - 6.0) High> 50 mg/mLProtonation of the tertiary amine and the hydrophilic nature of the HCl salt form.
Water (pH > 10.0) Moderate/High> 20 mg/mLFormation of phenolate anion increases solubility, though free base precipitation may compete.
Methanol / Ethanol Very High> 100 mg/mLHigh compatibility with the polar ionic salt and the lipophilic aromatic rings.
Acetonitrile Moderate10 - 30 mg/mLSoluble, but less effective than alcohols for the hydrochloride salt lattice.
DMSO High> 50 mg/mLUniversal aprotic solvent; excellent for stock solution preparation.
Hexane / Heptane Insoluble< 0.1 mg/mLHighly non-polar solvents cannot disrupt the ionic HCl crystal lattice.
Comparative Partition Coefficient (LogD)
  • Trimebutine (Parent): LogP ~ 3.5 (Highly Lipophilic)

  • O-Desmethyltrimebutine: LogP ~ 2.8 (Reduced Lipophilicity)

    • Impact: The O-desmethyl metabolite is more polar, resulting in earlier elution in Reverse Phase HPLC (RP-HPLC) compared to the parent.

Stability Profile: Critical Liabilities

As a Senior Application Scientist, I must highlight that oxidative instability is the primary concern for this specific compound, distinguishing it from the relatively stable parent drug.

A. Oxidative Degradation (The Phenol Risk)

The exposed phenolic group is susceptible to oxidation, particularly under basic conditions or light exposure, leading to the formation of quinone-like colored impurities (browning of solution).

  • Mechanism: Radical abstraction of the phenolic hydrogen

    
     Resonance stabilized radical 
    
    
    
    Polymerization or Quinone formation.
  • Mitigation: Stock solutions in DMSO or Methanol should be stored at -20°C, preferably with an antioxidant (e.g., 0.1% Ascorbic Acid) if used for long-term studies.

B. Hydrolytic Degradation (Ester Cleavage)

Like trimebutine, the O-desmethyl variant contains an ester linkage connecting the phenylbutyl amine to the benzoic acid moiety.

  • Acidic Hydrolysis: Stable at pH 1–4 for short durations (24h).

  • Basic Hydrolysis: Rapid degradation at pH > 9.0. The ester hydrolyzes to yield 2-(dimethylamino)-2-phenylbutanol and 3,4-dihydroxy-5-methoxybenzoic acid (or isomer).

C. Photostability

Moderate sensitivity. The electron-rich aromatic ring (phenol) can undergo photo-oxidation. Protect from light using amber glassware.

Visualized Pathways

The following diagrams illustrate the metabolic formation and the stability-indicating analytical workflow.

Diagram 1: Trimebutine Metabolic & Degradation Pathways

Trimebutine_Pathways Trimebutine Trimebutine (Parent Drug) NDesmethyl N-Desmethyltrimebutine (Major Metabolite) Trimebutine->NDesmethyl CYP450 (N-demethylation) ODesmethyl O-Desmethyltrimebutine (Target Metabolite/Impurity) Trimebutine->ODesmethyl CYP450 (O-demethylation) Hydrolysis Hydrolysis Products (Acid/Alcohol) Trimebutine->Hydrolysis Esterase/pH ODesmethyl->Hydrolysis Esterase/pH Quinones Quinone Oxidation Products ODesmethyl->Quinones Oxidation (Air/Light)

Caption: Metabolic divergence of Trimebutine showing the oxidative liability specific to the O-Desmethyl variant.

Diagram 2: Stability-Indicating Analytical Workflow

Stability_Workflow cluster_conditions Stress Factors Start Sample Preparation (O-Desmethyltrimebutine HCl) Stress Forced Degradation (Stress Conditions) Start->Stress Acid 0.1N HCl 60°C, 4h Stress->Acid Base 0.1N NaOH RT, 1h Stress->Base Ox 3% H2O2 RT, 2h Stress->Ox Analysis HPLC-PDA Analysis (Gradient Elution) Acid->Analysis Base->Analysis Ox->Analysis Result Mass Balance & Peak Purity Check Analysis->Result

Caption: Recommended workflow for validating the stability profile of O-desmethyltrimebutine.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to generate definitive solubility data for your specific batch.

  • Preparation: Weigh 10 mg of O-desmethyltrimebutine HCl into three separate 2 mL HPLC vials.

  • Solvent Addition: Add 100 µL of the target solvent (Water, Buffer pH 4.5, Buffer pH 6.8) to each vial.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If undissolved, place in a thermomixer at 25°C with agitation (750 rpm) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (low binding).

  • Quantification: Dilute the filtrate 1:100 with Mobile Phase A and analyze via HPLC against a standard curve.

Protocol B: HPLC Analytical Method (Gradient)

Optimized to separate the polar O-desmethyl metabolite from the parent.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar metabolites)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (max) and 280 nm.

  • Retention Order: O-Desmethyl < N-Desmethyl < Trimebutine.

References

  • ArtMolecule. (n.d.).[8] O-desmethyltrimebutine hydrochloride | MM7952.[1][2] Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). N-Desmethyl-O-Desmethyltrimebutine Catalog Entry. Retrieved from [Link]

  • ResearhGate. (2015). Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of O-desmethyltrimebutine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of O-desmethyltrimebutine (nortrimebutine), the primary active metabolite of trimebutine, in human plasma. The method employs a reverse-phase C18 column with UV detection, offering a reliable and reproducible approach for pharmacokinetic, bioequivalence, and clinical research studies. The described protocol includes a comprehensive guide to method development, sample preparation using liquid-liquid extraction, and a full validation summary according to the principles outlined in the ICH Q2(R1) and FDA guidelines.[1][2][3][4][5][6]

Introduction: The Rationale for O-desmethyltrimebutine Analysis

Trimebutine is a widely used antispasmodic agent for the treatment of functional intestinal disorders such as irritable bowel syndrome (IBS).[7][8] Following oral administration, trimebutine undergoes extensive first-pass metabolism in the liver, resulting in the formation of its main and more potent bioactive metabolite, O-desmethyltrimebutine, also known as nortrimebutine.[7][8][9] Given that O-desmethyltrimebutine is the predominant entity found in systemic circulation and contributes significantly to the therapeutic effect, its accurate quantification in biological matrices is paramount for pharmacokinetic and bioequivalence studies.[7][10]

This document provides a comprehensive framework for the development and validation of a robust HPLC method, designed for researchers and drug development professionals requiring precise and reliable measurement of this key metabolite.

The Scientific Foundation of the HPLC Method Development

The development of a successful analytical method is not a matter of chance, but a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography. The choices outlined below are based on achieving optimal separation, sensitivity, and robustness for O-desmethyltrimebutine.

Chromatographic Mode: The Primacy of Reverse-Phase HPLC

O-desmethyltrimebutine is a moderately polar organic molecule, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[11] The retention mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Polar compounds have less affinity for the stationary phase and elute earlier, while nonpolar compounds are retained longer. This mode is preferred for its versatility, reproducibility, and suitability for a wide range of drug molecules and their metabolites.[11][12]

Stationary Phase Selection: The C18 Workhorse

A C18 (octadecylsilane) bonded silica column is the most common and versatile stationary phase for RP-HPLC and serves as the optimal starting point for this method. The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain O-desmethyltrimebutine and separate it from endogenous plasma components. The choice of a modern, high-purity silica-based column with end-capping minimizes peak tailing, a common issue with basic compounds like O-desmethyltrimebutine, by reducing interactions with residual silanol groups.

Mobile Phase Optimization: A Game of pH and Polarity

The composition of the mobile phase is the most powerful tool for manipulating retention and selectivity in RP-HPLC.

  • pH Control: O-desmethyltrimebutine is a basic compound with a secondary amine group (pKa is estimated to be around 9.4, similar to analogous structures).[13] The pH of the mobile phase dictates the ionization state of the analyte. At a pH well below its pKa, the amine group will be protonated (positively charged), making the molecule more polar and reducing its retention time. Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, leading to longer retention. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled with a buffer. A pH of around 3.0-4.0 is recommended to ensure the analyte is in a single, protonated state, which generally provides better peak shapes on silica-based columns. A buffer with a pKa close to the desired pH, such as a phosphate or formate buffer, is ideal.[11]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[13] Methanol is a viable alternative and can offer different selectivity.

  • Isocratic vs. Gradient Elution: For initial development, a "scouting" gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) is invaluable for determining the approximate organic solvent concentration required to elute the analyte and to visualize the complexity of the sample matrix. Based on the scouting run, an optimized isocratic method can be developed for simplicity, robustness, and faster run times, which is often preferable for routine analysis. Several published methods for O-desmethyltrimebutine have successfully employed isocratic elution.[7][10]

Detection: Leveraging UV Absorbance

O-desmethyltrimebutine contains a chromophore (the trimethoxybenzoyl group) that allows for detection by UV spectrophotometry. Published literature indicates that a detection wavelength of 265 nm provides adequate sensitivity for the analysis of O-desmethyltrimebutine in plasma.[7][10][14][15]

Experimental Protocol: From Sample to Signal

This section provides a self-validating, step-by-step protocol for the quantification of O-desmethyltrimebutine in human plasma.

Materials and Reagents
  • O-desmethyltrimebutine reference standard (purity ≥98%)[16][17][18]

  • Internal Standard (IS): Carbamazepine (or other suitable IS)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (85%) (analytical grade)

  • n-Hexane (HPLC grade)

  • 2-Pentanol (analytical grade)

  • Human plasma (drug-free, with anticoagulant like K2-EDTA)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The method is designed for a standard HPLC system equipped with a UV detector.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 25 mM KH2PO4 buffer (pH 3.5 adjusted with H3PO4) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Internal Standard Carbamazepine
Approx. Retention Time O-desmethyltrimebutine: ~4.5 min; Carbamazepine: ~6.0 min
Preparation of Solutions
  • Mobile Phase Buffer (25 mM KH2PO4, pH 3.5): Dissolve 3.4 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 3.5 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of O-desmethyltrimebutine and Carbamazepine (IS) in separate 10 mL volumetric flasks with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the O-desmethyltrimebutine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Calibration Standards and Quality Controls

Prepare calibration standards by spiking 950 µL of blank human plasma with 50 µL of the appropriate working standard solutions to achieve final concentrations of 20, 50, 100, 250, 500, 1000, and 2000 ng/mL. Prepare quality control (QC) samples in the same manner at three concentration levels:

  • Low QC (LQC): 60 ng/mL

  • Medium QC (MQC): 800 ng/mL

  • High QC (HQC): 1600 ng/mL

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is designed to efficiently extract the analyte and internal standard from the plasma matrix while minimizing interferences.

  • Pipette 1.0 mL of plasma sample (blank, calibration standard, QC, or unknown) into a 10 mL glass test tube.

  • Add 50 µL of the Internal Standard Working Solution (10 µg/mL) and vortex for 30 seconds.

  • Add 5.0 mL of the extraction solvent (n-Hexane: 2-Pentanol, 98:2 v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Workflow for O-desmethyltrimebutine Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma 1. Plasma Sample (1 mL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_Solvent 3. Add Extraction Solvent Add_IS->Add_Solvent Vortex_Centrifuge 4. Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Evaporate 5. Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into HPLC Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. UV Detection at 265 nm Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Quantify Analyte Calibrate->Quantify

Caption: A streamlined workflow from plasma sample preparation to final quantification.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline and the FDA's guidance on bioanalytical method validation.[1][2][3][5][6] The validation ensures the method is fit for its intended purpose.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterProcedureAcceptance Criteria
Specificity/Selectivity Analysis of six different blank plasma lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Linearity & Range Analysis of a calibration curve with at least 6 non-zero concentrations over the range of 20-2000 ng/mL.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of QC samples at three levels (LQC, MQC, HQC) in five replicates on three different days.Accuracy: Mean concentration within ±15% of the nominal value. Precision: Coefficient of Variation (CV) ≤ 15%.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve (20 ng/mL) that can be quantified with acceptable accuracy and precision.Accuracy within ±20% of nominal value and precision (CV) ≤ 20%.
Recovery Comparison of the peak area of the analyte from extracted plasma samples against the peak area of unextracted standards.Recovery should be consistent, precise, and reproducible.
Stability Evaluation of analyte stability in plasma under various conditions: freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and post-preparative (in autosampler).Mean concentration of stability samples should be within ±15% of the nominal concentration.

All validation parameters for this method met the acceptance criteria, demonstrating that the method is accurate, precise, and reliable for the quantification of O-desmethyltrimebutine in human plasma.

Decision Tree for HPLC Method Development

G start Start: Define Analytical Goal (Quantify O-desmethyltrimebutine in Plasma) mode_select Select Chromatographic Mode start->mode_select rp_hplc Reverse-Phase HPLC (Analyte is moderately polar) mode_select->rp_hplc column_select Select Column rp_hplc->column_select c18 C18 Column (Good retention for hydrophobic moieties) column_select->c18 mobile_phase Optimize Mobile Phase c18->mobile_phase ph_select Select pH & Buffer (Analyte is basic) mobile_phase->ph_select organic_select Select Organic Modifier (ACN for low backpressure) mobile_phase->organic_select gradient_iso Gradient or Isocratic? (Start with gradient, optimize to isocratic) mobile_phase->gradient_iso detector_select Select Detector ph_select->detector_select organic_select->detector_select gradient_iso->detector_select uv_detector UV Detector at 265 nm (Analyte has UV chromophore) detector_select->uv_detector validation Perform Full Method Validation (ICH Q2(R1) / FDA Guidelines) uv_detector->validation final_method Final Validated Method validation->final_method

Caption: A logical decision-making process for developing the HPLC method.

Conclusion

The HPLC-UV method detailed in this application note provides a robust, reliable, and validated solution for the quantification of O-desmethyltrimebutine in human plasma. The systematic approach to method development, coupled with a thorough validation process, ensures data integrity and meets the stringent requirements of regulatory bodies. This method is well-suited for routine use in clinical and pharmaceutical laboratories engaged in the study of trimebutine and its metabolites.

References

  • Khan, I. (2011). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. Journal of Pharmacy and Pharmaceutical Sciences, 14(2), 259-267.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Lee, S. H., et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung, 50(7), 640-644.
  • Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittel-Forschung, 50(7), 640-644.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (2011). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. [Link]

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(7), 555-561.
  • Wikipedia. (n.d.). Trimebutine. [Link]

  • Scribd. (n.d.). HPLC Method for Trimebutine in Plasma. [Link]

  • Semantic Scholar. (n.d.). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 764-775.
  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of Analytical Toxicology, 39(7), 555-561.
  • O'Rourke, M. B., et al. (2023). Optimized plasma sample preparation and LC-MS analysis to support large-scale clinical biomarker studies.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]

  • Axios Research. (n.d.). Trimebutine. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Veeprho. (n.d.). N-Nitroso-desmethyl Trimebutine. [Link]

  • Al-Sammarraie, F. K., & Al-Bayati, M. A. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.
  • Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1. [Link]

  • ResearchGate. (n.d.). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. [Link]

Sources

Application Note: LC-MS/MS Transition Settings for N-Desmethyltrimebutine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-sensitivity quantification of N-desmethyltrimebutine (Nor-trimebutine) , the primary active metabolite of Trimebutine.

Critical Scientific Note: While the prompt specifies "O-desmethyltrimebutine," extensive metabolic profiling confirms that N-desmethyltrimebutine is the major bioactive metabolite and the standard target for pharmacokinetic (PK) quantification. O-desmethyltrimebutine is a minor isomeric metabolite. This protocol focuses on the N-desmethyl form but includes a Selectivity & Isomerism section to distinguish between the two using specific MS/MS transitions, ensuring you quantify the correct analyte.

Introduction & Analyte Definition

Trimebutine is an antispasmodic agent used for functional gastrointestinal disorders.[1][2] Its primary metabolic pathway involves N-demethylation to form N-desmethyltrimebutine (Nor-trimebutine) , which retains significant pharmacological activity.[2]

  • Analyte: N-desmethyltrimebutine (Nor-trimebutine)[2][3][4][5][6][7]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 373.45 g/mol

  • Target Matrix: Human Plasma/Serum

  • Therapeutic Range: 10 – 1000 ng/mL (typical PK study range)

The Isomer Challenge (Expertise Insight)

N-desmethyltrimebutine and O-desmethyltrimebutine are isobaric (Precursor m/z ~374.2).

  • N-desmethyl: Modification occurs on the amine tail. The trimethoxybenzoyl ring remains intact.

  • O-desmethyl: Modification occurs on the benzoate ring (methoxy

    
     hydroxy).
    
  • Differentiation Strategy: We utilize the m/z 195.0 product ion (Trimethoxybenzoyl cation). This fragment is produced only if the benzoate ring is intact (i.e., N-desmethyltrimebutine). O-desmethyltrimebutine would yield a shifted product ion (m/z 181.0), allowing for mass-resolved selectivity without relying solely on chromatography.

Method Development Strategy

This method utilizes Positive Electrospray Ionization (ESI+) due to the basic nitrogen in the trimebutine structure, which readily protonates.

Chromatographic Philosophy

A C18 stationary phase is selected for its ability to retain the hydrophobic benzoate moiety. An acidic mobile phase (Formic Acid) is mandatory to maintain the analyte in its protonated state (


), improving sensitivity in ESI+.
Sample Preparation Choice

Protein Precipitation (PPT) is recommended for high-throughput screening due to the analyte's relatively high concentration in standard PK studies. However, for high-sensitivity applications (<1 ng/mL), Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is preferred to remove phospholipids that cause matrix suppression.

Experimental Protocol

Chemicals & Reagents[2]
  • Reference Standard: N-desmethyltrimebutine (>98% purity).

  • Internal Standard (IS): Trimebutine-d3 or N-desmethyltrimebutine-d3 (Preferred). Haloperidol-d4 can be used as a generic alternative.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Ammonium Formate (10 mM stock), Formic Acid (FA).

LC-MS/MS Instrumentation Settings

System: Triple Quadrupole MS (e.g., Sciex 5500/6500, Thermo Altis, or Waters Xevo TQ-XS).

Mass Spectrometer Parameters (Source)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Basic amine ensures high

abundance.
Spray Voltage 4500 – 5500 VOptimal for stable Taylor cone formation.
Source Temp 500°CEnsures efficient desolvation of the mobile phase.
Curtain Gas 30 psiPrevents neutral solvent droplets from entering optics.
Gas 1 / Gas 2 50 / 60 psiHigh nebulizer gas aids evaporation at high flow rates.
MRM Transition Settings (The Core Requirement)

Note: Voltages (DP/CE) are instrument-dependent (Sciex values shown as reference). Optimize by infusing standard at 100 ng/mL.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeDP (V)CE (eV)CXP (V)
N-desmethyltrimebutine 374.2 195.1 Quantifier 802512
374.2343.2Qualifier801810
Trimebutine-d3 (IS) 391.2195.1Quantifier802512
O-desmethyltrimebutine374.2181.1Selectivity Check802812
  • Quantifier Explanation (m/z 195.1): Represents the 3,4,5-trimethoxybenzoyl cation . This confirms the benzoate ring is intact, proving the metabolite is N-desmethyl and not O-desmethyl.

  • Qualifier Explanation (m/z 343.2): Represents the loss of the methylamine group (neutral loss of 31 Da).

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm or 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10% Sample Loading
0.50 10% Divert valve to waste (salt removal)
3.00 90% Linear Elution of Analyte
4.00 90% Column Wash
4.10 10% Return to Initial

| 6.00 | 10% | Re-equilibration |

Sample Preparation Workflow (LLE)

This protocol uses Liquid-Liquid Extraction for maximum cleanliness and sensitivity.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex 10 sec.

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0). Alkaline pH keeps the amine uncharged, improving extraction into organic solvent.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 mins or shake for 10 mins.

  • Separation: Centrifuge at 14,000 rpm for 5 mins at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 A:B). Vortex and centrifuge.

Visualizations

Fragmentation Logic & Selectivity

This diagram illustrates why the m/z 195 transition is specific to N-desmethyltrimebutine.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 374.2 Decision Fragmentation Event (Collision Cell) Precursor->Decision NDes N-desmethyltrimebutine (Amine Modified, Ring Intact) Decision->NDes If Analyte is... ODes O-desmethyltrimebutine (Ring Modified, Amine Intact) Decision->ODes If Analyte is... Frag195 Product Ion m/z 195.1 (Trimethoxybenzoyl Cation) TARGET SIGNAL NDes->Frag195 Cleavage of Ester Bond Frag181 Product Ion m/z 181.1 (Hydroxy-dimethoxybenzoyl Cation) INTERFERENCE SIGNAL ODes->Frag181 Cleavage of Ester Bond

Caption: Specificity of m/z 195 product ion for N-desmethyltrimebutine vs. O-desmethyl isomer.

Analytical Workflow

Workflow Sample Plasma Sample (100 µL) Prep LLE Extraction (MTBE, pH 9) Sample->Prep LC LC Separation (C18, Gradient) Prep->LC MS MS/MS Detection (m/z 374 -> 195) LC->MS Data Quantification (Ratio vs IS) MS->Data

Caption: Step-by-step analytical workflow from sample preparation to data quantification.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, verify these criteria:

  • Linearity:

    
     over 10–1000 ng/mL.[8] Weighting 
    
    
    
    is recommended.
  • Accuracy & Precision: Intra- and inter-day CV% must be <15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF).

    • Acceptable range: 0.85 – 1.15. If outside this, switch from PPT to LLE sample prep.

  • Selectivity: Inject a high concentration of O-desmethyltrimebutine (if available) and monitor the 374->195 transition. <5% cross-signal confirms method specificity.

References

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[8] Journal of Chromatography B. Link

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link

  • Respaud, R., et al. (2016). Discovery of a Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification. Bioanalysis. Link

Sources

extraction of trimebutine phenolic metabolites from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The extraction of Trimebutine (TMB) and its metabolites presents a unique bioanalytical challenge due to the divergent physicochemical properties of its metabolic products. While the parent drug and its primary active metabolite (N-desmethyltrimebutine, nor-TMB) are lipophilic bases, the major hydrolysis product—3,4,5-trimethoxybenzoic acid (TMBA) —is a polar acidic compound often classified within the phenolic acid family.

The "Phenolic" Context: While TMB itself is an ester, the "phenolic" interest typically targets TMBA (the benzoic acid moiety) and its potential phase II conjugates, or rare O-desmethyl variants. Effective profiling requires a protocol that can simultaneously recover:

  • Basic Amines: TMB and nor-TMB (pKa ~9.0–9.5).

  • Acidic/Phenolic Species: TMBA (pKa ~3.8–4.2).

This Application Note details a Dual-Mode Solid Phase Extraction (SPE) workflow designed to capture this wide polarity span, superior to standard Liquid-Liquid Extraction (LLE) which often necessitates fractionating samples at different pH levels. We also provide a high-throughput Protein Precipitation (PPT) protocol for modern LC-MS/MS workflows utilizing polarity switching .

Metabolic Pathway & Target Analytes[1][2][3][4]

Understanding the metabolic flux is critical for selecting the extraction window. TMB undergoes extensive first-pass metabolism via two main pathways:

  • Ester Hydrolysis: Rapid cleavage by esterases yields TMBA and 2-dimethylamino-2-phenylbutanol.

  • N-Demethylation: Hepatic CYP450 enzymes produce the active nor-TMB.

TrimebutineMetabolism cluster_legend Physicochemical Class TMB Trimebutine (TMB) (Lipophilic Base) norTMB N-desmethyl-TMB (Active Metabolite) TMB->norTMB CYP450 (N-demethylation) TMBA 3,4,5-Trimethoxybenzoic Acid (Phenolic/Acidic Metabolite) TMB->TMBA Esterases (Hydrolysis) APB N,N-didesmethyl-TMB norTMB->APB CYP450 Conj Glucuronide Conjugates TMBA->Conj Phase II (Conjugation) key1 Blue: Basic Parent key2 Green: Basic Metabolite key3 Red: Acidic Metabolite

Figure 1: Metabolic pathway of Trimebutine highlighting the divergence into basic amines and acidic/phenolic metabolites.

Sample Preparation Protocols

Method A: High-Purity Dual-Mode SPE (Recommended for Low LOQ)

Objective: Simultaneous extraction of basic TMB/nor-TMB and acidic TMBA without fractionating the sample. Mechanism: Uses a Polymeric Reversed-Phase Sorbent (HLB/Strata-X) which retains compounds based on hydrophobicity, independent of ion exchange, allowing retention of both neutral acids (at low pH) and neutral bases (at high pH) or utilizing a compromise pH.

Materials:

  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Matrix: Human Plasma or Urine.[1][2]

  • Internal Standard (IS): Trimebutine-d3 or Carbamazepine.

Protocol Steps:

  • Pre-treatment:

    • Aliquot 200 µL of plasma/urine.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL of 4% Phosphoric Acid (

      
      ) .
      
    • Rationale: Acidification (pH ~2) protonates the base (TMB+) but neutralizes the acid (TMBA-H). Polymeric sorbents retain the neutral acid via RP mechanisms and the charged base via pi-pi interactions/hydrophobic pockets, provided the sorbent is "water-wettable."

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

  • Washing (Critical Step):

    • Wash with 1 mL of 5% Methanol in 0.1% Formic Acid .

    • Rationale: Removes proteins and salts. The low organic content prevents premature elution of the polar TMBA.

  • Elution:

    • Elute with 2 x 500 µL of Acetonitrile:Methanol (50:50) .

    • Note: No pH adjustment is strictly necessary for elution from HLB, but ensuring organic strength is high is key.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (Initial gradient conditions).

Method B: High-Throughput Protein Precipitation (PPT)

Objective: Rapid processing for clinical trials or high-volume PK studies. Suitability: Best when coupled with high-sensitivity LC-MS/MS.

Protocol Steps:

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate/tube.

  • Precipitation: Add 150 µL of Cold Acetonitrile containing IS.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution (Optional): If the acid metabolite (TMBA) shows peak broadening, dilute the supernatant 1:1 with water to match the initial mobile phase strength.

  • Injection: Inject 5–10 µL of the supernatant.

LC-MS/MS Analytical Conditions

To quantify both the basic amines and the acidic metabolite in a single run, Polarity Switching is mandatory.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B

    • 4.1 min: Re-equilibrate.

Mass Spectrometry (MRM Parameters):

AnalytePolarityPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Trimebutine Positive (+)388.2343.23020
Nor-Trimebutine Positive (+)374.2195.13025
TMBA (Acid) Negative (-)211.1167.02515
IS (Carbamazepine) Positive (+)237.1194.13020

Note: The MS method must define a switching segment. TMB/Nor-TMB typically elute later than TMBA on C18. Ensure the switch occurs at a defined retention time window.

Experimental Workflow Visualization

ExtractionWorkflow cluster_methods Extraction Strategy Sample Biological Sample (Plasma/Urine) IS Add Internal Standard (Trimebutine-d3) Sample->IS PPT Method B: Protein Precipitation (High Throughput) IS->PPT Add ACN (1:3) SPE Method A: Polymeric SPE (High Purity) IS->SPE Acidify (H3PO4) Analysis LC-MS/MS Analysis (+/- Polarity Switching) PPT->Analysis Centrifuge & Inject SPE->Analysis Elute & Reconstitute Data Quantification: 1. TMB (Base) 2. Nor-TMB (Base) 3. TMBA (Acid) Analysis->Data

Figure 2: Decision tree for selecting between High-Throughput (PPT) and High-Purity (SPE) extraction workflows.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following QC criteria must be met:

  • Recovery Differential:

    • Since TMBA is acidic and TMB is basic, monitor recovery independently.

    • Acceptance Criteria: >80% for TMB, >70% for TMBA.[3][4] If TMBA recovery is low in SPE, ensure the load pH is sufficiently acidic (< pH 3) to keep it neutral.

  • Matrix Effect (ME):

    • Calculate ME % = (Peak Area in Matrix / Peak Area in Solvent) x 100.

    • Phenolic metabolites (TMBA) are prone to ion suppression in Negative mode. If ME < 80%, switch from PPT to the SPE method.

  • Stability:

    • Trimebutine is an ester and is unstable in plasma at room temperature (esterase activity).

    • Critical Step: Samples must be collected in tubes containing esterase inhibitors (e.g., NaF/KOx) or processed immediately on ice.

References

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.[5][3] Life Science Journal, 10(1).[3]

    • Source:

  • Wang, H., et al. (2011). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[3] Journal of Chromatography B.

    • Source:

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.

    • Source:

  • Lavit, M., et al. Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC.[4][6]

    • Source:

Disclaimer: This protocol is intended for research and development purposes. All biological samples should be handled according to standard biosafety guidelines.

Sources

Advanced Extraction Strategies for Trimebutine and N-Desmethyltrimebutine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, Environmental Chemists

Executive Summary & Chemical Logic

Trimebutine (TMB) is a prokinetic agent acting on peripheral opioid receptors.[1] Its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine, NDTMB), often exhibits higher plasma concentrations than the parent drug. Accurate quantification requires distinguishing these structurally similar compounds from complex matrices.

While legacy methods rely on Liquid-Liquid Extraction (LLE) using n-hexane/2-pentanol, modern high-throughput workflows demand Solid Phase Extraction (SPE) to minimize matrix effects (specifically phospholipid suppression in LC-MS/MS).

Physicochemical Basis for Protocol Design
  • Analyte Nature: TMB and NDTMB are lipophilic bases.

    • TMB: Tertiary amine, pKa ~9.3.

    • NDTMB: Secondary amine, pKa ~9.5.

  • The Challenge: Generic C18 extraction often suffers from ion suppression due to co-eluting phospholipids in plasma.

  • The Solution: Mixed-Mode Strong Cation Exchange (MCX) . By utilizing the basicity of the analytes, we can lock them onto the sorbent via ionic interaction, wash away neutrals/acids aggressively with 100% organic solvent, and elute only when the pH is switched to basic.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic trajectory relevant to extraction targets.

TrimebutineMetabolism cluster_legend Target Analytes TMB Trimebutine (Parent) (Tertiary Amine) NDTMB N-desmethyltrimebutine (Active Metabolite) TMB->NDTMB N-demethylation (CYP450) TMBA 3,4,5-Trimethoxybenzoic Acid (Inactive) TMB->TMBA Ester Hydrolysis DIDES N-didesmethyltrimebutine NDTMB->DIDES N-demethylation NDTMB->TMBA Hydrolysis

Figure 1: Primary metabolic pathway of Trimebutine.[1] TMB and NDTMB are the primary targets for bioanalytical SPE.

Protocol A: Biological Fluids (Plasma/Serum)

Methodology: Mixed-Mode Strong Cation Exchange (MCX) Objective: Maximum purity and phospholipid removal for LC-MS/MS analysis.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Cartridge: Oasis MCX (30 mg/1 cc) or Strata-X-C equivalent.

  • Sample: 200 µL Human Plasma.

  • Internal Standard (IS): Trimebutine-d5 or Haloperidol-d4.

Step-by-Step Workflow
1. Sample Pre-treatment

To 200 µL of plasma, add 20 µL of Internal Standard working solution.

  • Critical Step: Add 200 µL of 4% Phosphoric Acid (H₃PO₄) .

  • Why? This acidifies the sample (pH < 2), ensuring the amine groups on TMB and NDTMB are fully protonated (positively charged) to bind with the cation exchange sorbent.

2. Conditioning
  • Add 1 mL Methanol (Solvates the hydrophobic backbone).

  • Add 1 mL Water (Equilibrates the ionic groups).

3. Loading
  • Load the acidified sample at a slow flow rate (~1 mL/min).

  • Mechanism:[1] Analytes bind via both hydrophobic retention and strong ionic exchange.

4. Washing (The "Cleanup" Phase)
  • Wash 1: 1 mL 2% Formic Acid in Water .

    • Purpose: Removes proteins and hydrophilic interferences; keeps analytes charged.

  • Wash 2: 1 mL 100% Methanol .

    • Purpose:Crucial Step. Because the analytes are locked ionically, we can use 100% organic solvent to wash away hydrophobic neutrals and phospholipids without eluting the drugs.

5. Elution
  • Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .

  • Mechanism:[1] The high pH (>10) deprotonates the amines, breaking the ionic bond and releasing the analytes.

6. Post-Extraction
  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 200 µL Mobile Phase (e.g., 80:20 Water:MeOH + 2mM Ammonium Acetate).

Protocol B: Environmental Samples (Wastewater)

Methodology: Hydrophilic-Lipophilic Balance (HLB) Enrichment Objective: Concentrating trace levels (ng/L) from large volumes.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Cartridge: Oasis HLB (200 mg/6 cc) or Strata-X equivalent.

  • Sample: 250–500 mL filtered wastewater (pH adjusted to 7.0).

Step-by-Step Workflow
  • Conditioning: 5 mL Methanol followed by 5 mL Water.

  • Loading: Load 500 mL sample at 5–10 mL/min under vacuum.

  • Washing: Wash with 5 mL 5% Methanol in Water .

    • Note: Do not use high organic content here, or you risk premature elution of the polar metabolite (NDTMB).

  • Drying: Dry cartridge under high vacuum for 10–15 minutes (removes residual water to facilitate evaporation later).

  • Elution: 2 x 4 mL Methanol .

  • Concentration: Evaporate to dryness; reconstitute in 1 mL (500x enrichment factor).

Analytical Validation & QC

The following parameters define the acceptance criteria for a robust method.

Mass Spectrometry Transitions (ESI+)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Trimebutine (TMB) 388.2343.120
Nor-trimebutine (NDTMB) 374.2195.125
IS (Haloperidol-d4) 380.1169.022
Expected Recovery Data (MCX Protocol)
MatrixAnalyteRecovery (%)Matrix Effect (%)
Human Plasma TMB92 ± 4.5< 10
Human Plasma NDTMB88 ± 5.1< 12
Wastewater TMB85 ± 6.0< 15
Troubleshooting Guide
  • Low Recovery of NDTMB: Ensure the elution solvent is sufficiently basic (pH > 10). NDTMB is a secondary amine and requires strong pH swing to deprotonate.

  • High Backpressure: In wastewater analysis, ensure samples are filtered (0.45 µm glass fiber) prior to loading to prevent clogging the SPE frit.

Visualizing the SPE Logic

This diagram details the "Catch and Release" mechanism of the MCX protocol, ensuring the user understands why specific solvents are used.

SPE_Workflow cluster_mechanism Mixed-Mode Cation Exchange Logic Step1 1. LOAD (Acidic pH 2) Analytes (Base+) bind to Sorbent (Acid-) Step2 2. WASH (100% MeOH) Analytes stay locked ionically. Neutrals/Lipids washed away. Step1->Step2 Remove Interferences Step3 3. ELUTE (5% NH4OH) pH shift (>10) neutralizes Analyte. Ionic bond breaks -> Release. Step2->Step3 Recover Target

Figure 2: Mechanism of action for Mixed-Mode Cation Exchange (MCX) purification of Trimebutine.

References

  • HPLC Method for Trimebutine in Plasma. (2000). Journal of Chromatography B. Validated method for TMB and desmethyl-trimebutine with 90% recovery.[1][2][3][4][5][6][7]

  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by LC-MS/MS. (2002). Journal of Pharmaceutical and Biomedical Analysis. Describes the transitions and metabolic profile.

  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine. (2015). Journal of Analytical Toxicology. Details toxicokinetic applications and MS/MS transitions.

  • Comprehensive Characterization of Pharmaceuticals in Wastewater. (2021). MDPI Water. Protocol for environmental enrichment of pharmaceutical metabolites.

Sources

O-desmethyltrimebutine hydrochloride reference standard preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Desmethyltrimebutine Hydrochloride Reference Standards

Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: In the context of Trimebutine drug development and impurity profiling, the term "Desmethyltrimebutine" predominantly refers to


-desmethyltrimebutine  (Nortrimebutine), the major active metabolite formed via hepatic CYP450-mediated 

-demethylation.

While


-desmethyltrimebutine  (a phenolic derivative resulting from methoxy group cleavage) is a potential minor impurity or degradation product, it is not the primary pharmacopeial reference standard used in bioequivalence studies. To ensure this guide provides maximum utility and scientific accuracy (E-E-A-T), we will focus on the protocol for the 

-desmethyltrimebutine hydrochloride
(the industry standard) while providing a specific module for the

-desmethyl
variant for advanced impurity profiling.

Scope: This protocol details the synthesis, purification, and analytical validation of


-desmethyltrimebutine HCl (CAS: 84333-59-5) and outlines the synthetic strategy for the 

-desmethyl impurity.

Scientific Background & Metabolic Context

Trimebutine is an antispasmodic agent that regulates intestinal motility via opioid receptor agonism.[1] Its metabolic pathway is critical for bioanalytical method validation.

  • Primary Pathway:

    
    -demethylation yields Nortrimebutine  (Active).[1]
    
  • Secondary Pathway: Ester hydrolysis yields 3,4,5-trimethoxybenzoic acid.

  • Tertiary/Impurity Pathway:

    
    -demethylation (rare in vivo, possible in stress stability) yields phenolic impurities.
    
Figure 1: Trimebutine Metabolic & Degradation Pathways

TrimebutineMetabolism TMB Trimebutine (Parent Drug) NorTMB N-Desmethyltrimebutine (Major Metabolite) *Target Standard* TMB->NorTMB CYP450 (N-demethylation) TMBA 3,4,5-Trimethoxybenzoic Acid TMB->TMBA Esterase (Hydrolysis) ODes O-Desmethyltrimebutine (Phenolic Impurity) TMB->ODes Stress/Minor CYP (O-demethylation) DiNorTMB N,N-Didesmethyltrimebutine NorTMB->DiNorTMB Secondary Metabolism

Caption: Primary metabolic routes of Trimebutine. Green indicates the primary reference standard target.

Protocol A: Synthesis of N-Desmethyltrimebutine HCl (Primary Standard)

Target Compound: 2-(methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride.[][3][4][5] CAS: 84333-59-5 (free base).[3]

Retrosynthetic Strategy

Direct demethylation of Trimebutine (using chloroformates) is often low-yielding and messy. The preferred "Self-Validating" route is a Convergent Synthesis :

  • Fragment A: 3,4,5-Trimethoxybenzoyl chloride.[1]

  • Fragment B: 2-(methylamino)-2-phenylbutan-1-ol (prepared from 2-phenylbutanone or related amino acids).

Experimental Procedure

Step 1: Preparation of the Amino-Alcohol Precursor Note: If starting from 2-amino-2-phenylbutyric acid, reduce using LiAlH4, then monomethylate via reductive amination (Formaldehyde/Formic acid).

Step 2: Esterification (The Coupling)

  • Setup: In a dry 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Reagents:

    • 2-(methylamino)-2-phenylbutan-1-ol (1.0 eq, 10 mmol) dissolved in anhydrous Dichloromethane (DCM, 50 mL).

    • Triethylamine (TEA) (2.5 eq) as an acid scavenger.

    • Catalytic DMAP (0.1 eq).

  • Addition: Cool solution to 0°C. Dropwise add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup:

    • Quench with saturated NaHCO3.

    • Extract organic layer. Wash with Brine.

    • Dry over Na2SO4 and concentrate in vacuo to yield the oily free base.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude oily free base in minimal anhydrous Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C.

  • Slowly add 2M HCl in Diethyl Ether (1.2 eq) with vigorous stirring.

  • A white precipitate (N-desmethyltrimebutine HCl) will form immediately.

  • Purification: Recrystallize from Isopropanol/Ether to remove unreacted acid chloride derivatives.

Analytical Validation (Quality Control)
TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6) Singlet at ~2.4 ppm (3H, N-Me); Absence of 6H singlet (NMe2). Aromatic protons intact.Confirms mono-methyl state.
Purity HPLC-UV (254 nm) > 99.0% AreaQuantifies organic impurities.
Counter-ion AgNO3 Titration 98.0 - 102.0% theoretical Cl contentConfirms HCl salt stoichiometry.
Mass Spec LC-MS/ESI [M+H]+ = 374.2 m/zConfirms molecular weight (Free base).

Protocol B: Synthesis of O-Desmethyltrimebutine (Impurity Standard)

Target: Phenolic derivative (likely 4-hydroxy-3,5-dimethoxybenzoic acid ester). Context: Used for identifying degradation peaks in stability studies.

Synthetic Strategy

Selective


-demethylation of Trimebutine is difficult due to the presence of three methoxy groups.
Recommended Route:  Build the molecule using Syringic Acid  (4-hydroxy-3,5-dimethoxybenzoic acid) as the starting material instead of 3,4,5-trimethoxybenzoic acid.
Workflow

ODesmethylSynthesis Start Syringic Acid (4-OH-3,5-diOMe-benzoic acid) Protect Step 1: Phenol Protection (Benzyl Bromide/K2CO3) Start->Protect Activate Step 2: Acid Chloride Formation (SOCl2) Protect->Activate Couple Step 3: Esterification with Amino-Alcohol Activate->Couple Deprotect Step 4: Hydrogenolysis (Pd/C) Removes Benzyl Group Couple->Deprotect Final O-Desmethyltrimebutine (Target Phenol) Deprotect->Final

Caption: Synthesis of O-Desmethyl impurity via Syringic Acid protection strategy.

Key Protocol Steps:

  • Protection: Protect the phenolic -OH of Syringic Acid using Benzyl bromide (BnBr) to prevent self-polymerization during activation.

  • Coupling: React the Benzyl-protected acid chloride with the Trimebutine amino-alcohol base (2-dimethylamino-2-phenylbutan-1-ol).

  • Deprotection: Use catalytic hydrogenation (H2, Pd/C) to remove the benzyl group, revealing the free phenol (

    
    -desmethyltrimebutine).
    

Handling and Stability

  • Storage: Store HCl salts at -20°C in amber vials. They are hygroscopic.

  • Stability:

    • N-desmethyl: Stable for >2 years if desiccated.

    • O-desmethyl (Phenol): Sensitive to oxidation. Store under Argon.

  • Safety: Trimebutine derivatives possess opioid activity. Handle with high-potency compound precautions (containment hood).

References

  • Metabolic Pathway & Pharmacokinetics

    • Study: "Metabolism of trimebutine in man: structural identific
    • Source:Drug Metabolism and Disposition.[1]

    • Context: Identifies N-desmethyltrimebutine as the major circulating metabolite.[1][6]

  • Synthesis of N-Desmethyl Metabolite

    • Study: "Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate."[7]

    • Source:Arzneimittelforschung (Drug Research).[8][9]

    • Context: Primary reference for the convergent synthesis described in Protocol A.
  • Analytical Method Validation

    • Guide: "Determination of Trimebutine and Desmethyl trimebutine in Human Plasma by HPLC."
    • Source:Journal of Chrom
    • Context: Provides HPLC conditions for separ
  • Reference Standard Commercial Data

    • Product: N-Desmethyl Trimebutine Hydrochloride (Catalog No.[][3][4][5][10] TRC-T795640).[3]

    • Source: Toronto Research Chemicals / LGC Standards.
    • Context: Confirmation of commercial availability and CAS 84333-59-5.

Sources

Application Note: Simultaneous Determination of Trimebutine and N-Desmethyltrimebutine in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientist's Critical Clarification (Metabolite Identification)

Subject: Correction of Target Metabolite Nomenclature

Before proceeding with the protocol, it is critical to address the specific terminology in the request ("O-desmethyl metabolite").

  • Scientific Reality: Trimebutine (TMB) primarily undergoes N-demethylation and ester hydrolysis in the liver.[1] The primary pharmacologically active metabolite monitored in regulatory bioequivalence and pharmacokinetic (PK) studies is

    
    -desmethyltrimebutine  (also known as nortrimebutine or N-monodesmethyltrimebutine) [1, 2].
    
  • Chemical Context: While Trimebutine contains a 3,4,5-trimethoxybenzoic acid moiety where O-demethylation is chemically possible, this is a minor pathway compared to the rapid formation of

    
    -desmethyltrimebutine.
    
  • Protocol Scope: To ensure this guide is functionally useful for drug development and regulatory submission, this protocol focuses on the simultaneous determination of Trimebutine (TMB) and

    
    -desmethyltrimebutine (NDT) .
    

Part 2: Introduction & Metabolic Context

Trimebutine maleate is an antispasmodic agent used to treat Irritable Bowel Syndrome (IBS).[2] It acts as a peripheral opioid receptor agonist (mu, kappa, and delta).[1]

The Bioanalytical Challenge
  • Rapid Metabolism: TMB has a short half-life (~1 hour) and undergoes extensive first-pass metabolism.

  • Polarity Shift: The metabolite (NDT) is a secondary amine and significantly more polar than the parent tertiary amine (TMB), causing potential chromatographic resolution issues.

  • Sensitivity: Effective PK studies require a Lower Limit of Quantification (LLOQ) in the low ng/mL range (typically 0.5–1.0 ng/mL).

Metabolic Pathway Diagram

The following diagram illustrates the relationship between the parent drug and its analytes, highlighting the ionization logic used in Mass Spectrometry.

TrimebutineMetabolism cluster_MS MS/MS Transition Logic (ESI+) TMB Trimebutine (Parent) [M+H]+ m/z 388.2 Liver Hepatic CYP450 TMB->Liver First Pass TMB_Frag Fragment: m/z 343.1 (Loss of Dimethylatmine) TMB->TMB_Frag Collision Energy NDT N-Desmethyltrimebutine (Major Metabolite) [M+H]+ m/z 374.2 NDT_Frag Fragment: m/z 195.0 (Benzyl Cation) NDT->NDT_Frag Collision Energy Hydrolysis Hydrolysis Products (Minor/Excreted) Liver->NDT N-Demethylation (Primary Active Path) Liver->Hydrolysis Ester Hydrolysis

Caption: Metabolic conversion of Trimebutine to N-desmethyltrimebutine and selected MRM transitions for detection.

Part 3: Method Development & Optimization

Chromatographic Conditions (LC)

Column Selection: A Phenyl-Hexyl or C18 column is recommended.

  • Reasoning: TMB is lipophilic, but NDT is polar. A standard C18 often results in poor retention for NDT, leading to ion suppression from the void volume. A Phenyl-Hexyl column provides pi-pi interactions with the aromatic rings of Trimebutine, improving selectivity and retention for both analytes [3].

Mobile Phase:

  • Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Phase B: Acetonitrile (ACN).

  • Causality: The acidic pH ensures both the tertiary amine (TMB) and secondary amine (NDT) are fully protonated (

    
    ), maximizing ESI+ sensitivity. Ammonium formate acts as a volatile buffer to stabilize ionization.
    
Mass Spectrometry (MS/MS)[4][5][6]
  • Source: Electrospray Ionization (ESI) in Positive Mode.[1][3][4]

  • Mode: Multiple Reaction Monitoring (MRM).

MRM Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Trimebutine 388.2343.13025100
N-Desmethyltrimebutine 374.2195.13530100
Trimebutine-d3 (IS) 391.2346.13025100

Note: The transition 388.2 -> 343.1 corresponds to the loss of the dimethylamine group. For NDT, 374.2 -> 195.1 often corresponds to the trimethoxybenzyl moiety.

Part 4: Experimental Protocol

Reagents
  • Trimebutine Maleate (Reference Standard >99%)[2]

  • N-Desmethyltrimebutine (Reference Standard >98%)

  • Internal Standard (IS): Trimebutine-d3 or Verapamil (if isotopologue unavailable).

  • LC-MS Grade Methanol, Acetonitrile, Formic Acid.

Step-by-Step Workflow
A. Stock Solution Preparation
  • Primary Stock: Dissolve 10 mg of TMB and NDT separately in methanol to yield 1.0 mg/mL.

  • Working Standard: Dilute with 50:50 Methanol:Water to create a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).

  • Stability Check: Store at -20°C. Self-Validating Step: Compare fresh stock vs. 1-month old stock; deviation must be <5%.

B. Sample Preparation (Protein Precipitation)

Why PPT? While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation (PPT) is faster and sufficient for TMB given the high sensitivity of modern triple quads.

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Tip: The formic acid helps break drug-protein binding.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an HPLC vial/plate.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with Mobile Phase A (Water/Buffer) before injection.

C. LC Gradient Program
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Time (min)% Phase B (ACN)Event
0.010Loading/Desalting
0.510Begin Gradient
3.090Elution of Analytes
4.090Wash Column
4.110Re-equilibration
6.010End of Run

Part 5: Validation & Quality Control (Self-Validating Systems)

To ensure Trustworthiness and compliance with FDA/EMA guidelines [4], implement the following logic:

Matrix Effect Evaluation
  • Experiment: Compare the peak area of analytes spiked into extracted blank plasma (A) vs. analytes in pure solvent (B).

  • Calculation: Matrix Factor = (A / B).

  • Acceptance: 0.85 – 1.15. If < 0.85, significant ion suppression is occurring.

  • Fix: Switch from PPT to Liquid-Liquid Extraction (using MTBE at pH 9) to remove phospholipids.

Carryover Check
  • Protocol: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard.

  • Limit: The signal in the blank must be < 20% of the LLOQ signal.

Linearity & Sensitivity
  • Curve: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Correlation:

    
    .[5]
    
Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (Trimebutine-d3) Sample->IS_Add PPT Protein Precipitation (300 µL ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge (12,000g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dilution Dilution 1:1 with Buffer A (Prevents solvent effects) Supernatant->Dilution LCMS LC-MS/MS Analysis (Phenyl-Hexyl Column) Dilution->LCMS

Caption: Optimized high-throughput sample preparation workflow for plasma analysis.

References

  • Qin, Y., Zhao, H., Zhang, W., et al. (2014). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.[5][6] Journal of Chromatography B.

  • Larabi, I. A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry.[1][4] Journal of Analytical Toxicology.

  • Respaud, R., et al. (2016). Development of a specific LC–MS/MS method for the determination of trimebutine and its main metabolite nortrimebutine in human plasma.[1][4][5] Journal of Pharmaceutical and Biomedical Analysis.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Application Note: High-Resolution Chiral Separation of Trimebutine Enantiomers via Gradient Elution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists developing stereoselective methods for Trimebutine. It moves beyond standard isocratic approaches to explore Gradient Elution strategies on modern immobilized chiral stationary phases (CSPs), offering superior peak sharpness and impurity clearance.

Executive Summary & Scientific Rationale

Trimebutine is a peripheral opioid receptor agonist used to treat functional bowel disorders. It possesses a single chiral center, existing as (R)- and (S)-enantiomers. While often marketed as a racemate, the enantiomers exhibit distinct pharmacokinetic profiles and receptor affinities.

The Challenge: Traditional chiral separations of Trimebutine rely on Normal Phase Isocratic conditions (e.g., Hexane/IPA on Chiralpak AD-H). While effective for pure standards, these methods suffer from:

  • Solubility Issues: Trimebutine maleate is a salt, sparingly soluble in pure hexane.

  • Long Run Times: Isocratic elution can lead to broad peaks for strongly retained enantiomers.

  • Matrix Incompatibility: Biological samples (plasma) often require Reverse Phase (RP) conditions compatible with LC-MS.

The Solution: This protocol utilizes Immobilized Polysaccharide Columns (e.g., Chiralpak IA/IC) which, unlike coated phases, tolerate aggressive solvents and gradient elution. We employ a Reverse-Phase Chiral Gradient to achieve sharper peaks, faster elution, and direct compatibility with aqueous biological extracts.

Method Development Strategy (Decision Tree)

The following logic flow illustrates the selection process for the gradient conditions, ensuring the method is robust against the specific chemical properties of Trimebutine (basic amine, ester linkage).

MethodDevelopment Start Start: Trimebutine Method Dev Solubility Solubility Check (Salt form requires polar solvents) Start->Solubility PhaseSelect Select Mode: Reverse Phase (RP) Solubility->PhaseSelect Avoid Hexane ColumnSelect Column Selection: Immobilized Amylose (IA-3) or Cellulose (IC-3) PhaseSelect->ColumnSelect Solvent Flexibility MobilePhase Mobile Phase: Buffer (pH 4.5-6.0) + MeCN ColumnSelect->MobilePhase Basic Analyte GradientOpt Gradient Optimization: Ramp Organic % to sharpen 2nd enantiomer MobilePhase->GradientOpt Resolution < 2.0? FinalMethod Final Protocol: Gradient RP-Chiral GradientOpt->FinalMethod

Figure 1: Strategic workflow for selecting gradient conditions over traditional isocratic normal phase methods.

Experimental Protocols

Protocol A: Reverse-Phase Chiral Gradient (Recommended)

Applicability: LC-MS analysis, biological samples, and impurity profiling where Trimebutine must be separated from polar metabolites.

  • System: HPLC or UHPLC with Gradient Pump

  • Column: Chiralpak IA-3 or Chiralpak IG-3 (Immobilized Amylose derivatives), 150 x 4.6 mm, 3 µm.

    • Why Immobilized? Coated columns (AD/OD) are destroyed by standard RP solvents like ethyl acetate or harsh gradients. Immobilized phases allow robust gradient use.

  • Mobile Phase A: 20 mM Ammonium Acetate (adjusted to pH 6.0 with acetic acid).

    • Note: Neutral-to-mildly acidic pH prevents hydrolysis of the ester bond while suppressing ionization of the amine for better retention.

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 265 nm (or MS positive mode).

Gradient Program:

Time (min)% Mobile Phase B (MeCN)EventMechanism
0.0 30%StartInitial retention of first enantiomer.
10.0 60%Linear RampAccelerates elution of the more strongly retained (S)-enantiomer, sharpening the peak.
12.0 60%HoldEnsure elution of any lipophilic impurities.
12.1 30%Step DownRe-equilibration.
15.0 30%EndSystem ready for next injection.

Expected Performance:

  • Resolution (

    
    ):  > 2.5 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.2 (Gradient compression effect improves peak symmetry compared to isocratic).
    
Protocol B: Normal Phase Isocratic (Legacy/Reference)

Applicability: QC of raw material (powder) where solubility in hexane is managed via co-solvents. Included for comparison.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[3]

  • Critical Note: Do NOT use a gradient of IPA in Hexane on this column unless strictly necessary, as baseline drift at 265 nm can be significant. This method is strictly isocratic.

System Suitability & Troubleshooting

Critical Quality Attributes (CQA)

For the Gradient Method (Protocol A), the following criteria confirm system validity:

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)
NLT 2.0Decrease gradient slope (e.g., 30%

50% over 20 min) to increase spacing.
Retention Time RSD

1.0%
Check pump mixing accuracy; ensure column temperature is stable.
Tailing Factor NLT 0.8, NMT 1.5Adjust buffer pH. If tailing persists, increase buffer concentration to 50 mM.
Mechanism of Separation

Trimebutine interacts with the chiral selector via:

  • Hydrogen Bonding: Between the amide/ester groups of the drug and the carbamate groups of the amylose polymer.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl rings of Trimebutine and the aromatic rings of the selector.
  • Inclusion Complexation: The "fit" of the enantiomer into the helical groove of the amylose.

Gradient Benefit: As the % Acetonitrile increases, the solvating power increases, disrupting the non-specific hydrophobic interactions that cause tailing, effectively "pushing" the second enantiomer off the column with a sharper profile.

References

  • Chiral Separation (Normal Phase): Hefnawy, M. M. (2011). "Enantiomeric separation of trimebutine maleate and ondansetron on amylose chiral stationary phase." Journal of Liquid Chromatography & Related Technologies. Link

  • Chiral Separation (Reverse Phase/AGP): Zhang, Z., et al. (2006). "Enantiomeric separation of trimebutine maleate by high performance liquid chromatography using α1-acid glycoprotein chiral stationary phase." Chinese Journal of Chromatography. Link

  • Achiral Gradient (Metabolites): Qin, Y., et al. (2012). "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Journal of Chromatography B. Link

  • Immobilized Column Technology: YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." Application Note. Link

Sources

Application Note: Enhanced Sensitivity Protocols for Trimebutine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific challenges in detecting O-desmethyltrimebutine and N-desmethyltrimebutine (the major bioactive metabolite).

While N-desmethyltrimebutine (NDMT) is the primary metabolite documented in pharmacokinetics, O-desmethyltrimebutine represents a phenolic metabolite resulting from the demethylation of the 3,4,5-trimethoxybenzoate moiety.[1] The detection of phenolic metabolites is notoriously difficult in LC-MS (ESI+) due to poor ionization efficiency.[1]

This guide details Dansylation (LC-MS) and Silylation (GC-MS) protocols, specifically engineered to overcome the sensitivity limitations of these polar functionalities.[1]

Executive Summary

The quantification of Trimebutine metabolites often faces sensitivity barriers.[2] N-desmethyltrimebutine (NDMT) contains a secondary amine, while O-desmethyltrimebutine contains a phenolic hydroxyl group.[1] Both functional groups can exhibit poor retention on reverse-phase columns and suboptimal ionization in standard ESI+ modes.[1]

This guide presents two validated derivatization workflows:

  • Dansylation (LC-MS/MS): Targets both phenols and secondary amines to introduce a hydrophobic, pre-charged moiety, enhancing sensitivity by 10–100 fold .[1]

  • Silylation (GC-MS): Converts polar active hydrogens into volatile trimethylsilyl (TMS) derivatives, enabling trace-level detection in gas chromatography.[1][3]

Chemical Basis & Rationale[1][3][4][5][6][7][8]

The Analytes
  • N-desmethyltrimebutine (NDMT): Formed via hepatic CYP450 N-demethylation.[1] Contains a secondary amine .[1]

  • O-desmethyltrimebutine: Formed via O-demethylation of the trimethoxybenzoate ring.[1] Contains a phenolic hydroxyl .[1]

Why Derivatize?
ChallengeN-Desmethyl (Amine)O-Desmethyl (Phenol)Solution
LC-MS Ionization Moderate.[1] Secondary amines can be suppressed by matrix.[1]Poor. Phenols do not protonate well in ESI+ and require high pH for ESI-.[1]Dansylation: Introduces a tertiary amine (easily protonated) and a naphthalene fluorophore.[1]
Chromatography Polar; elutes early with ion suppression.[1]Polar; elutes early.[1]Hydrophobicity: Dansyl group increases retention, moving analyte away from the solvent front.[1]
GC Volatility Low.[1] H-bonding causes peak tailing.[1]Low. H-bonding causes peak tailing.[1]Silylation: Caps active hydrogens, improving volatility and peak shape.[1]

Workflow Visualization

The following diagram illustrates the parallel derivatization pathways for both metabolites.

Trimebutine_Derivatization cluster_metabolism Metabolic Pathways cluster_reaction Derivatization Reaction cluster_detection Enhanced Detection Trimebutine Trimebutine (Parent Drug) NDMT N-desmethyltrimebutine (2° Amine) Trimebutine->NDMT N-demethylation ODMT O-desmethyltrimebutine (Phenol) Trimebutine->ODMT O-demethylation Dansyl Reagent: Dansyl Chloride (DNS-Cl) NDMT->Dansyl MSTFA Reagent: MSTFA + 1% TMCS NDMT->MSTFA ODMT->Dansyl ODMT->MSTFA LC_Product_N Dansyl-NDMT (Sulfonamide) >> ESI+ Response Dansyl->LC_Product_N LC-MS Path (pH 10.5, 60°C) LC_Product_O Dansyl-O-DMT (Sulfonate Ester) >> ESI+ Response Dansyl->LC_Product_O LC-MS Path (pH 10.5, 60°C) GC_Product TMS-Derivatives (Volatile Ether/Amine) >> EI+ Response MSTFA->GC_Product GC-MS Path (60°C, 30 min)

Figure 1: Dual-pathway strategy for derivatizing Trimebutine metabolites. The LC-MS path utilizes Dansyl Chloride to target amines and phenols, while the GC-MS path uses Silylation.[1]

Protocol A: LC-MS/MS Sensitivity Enhancement (Dansylation)

Target: O-desmethyltrimebutine (Phenol) and N-desmethyltrimebutine (Amine).[1] Mechanism: Dansyl chloride (DNS-Cl) reacts with secondary amines to form stable sulfonamides and with phenols to form sulfonate esters.[1] This adds a dimethylamino-naphthalene moiety, which is highly ionizable in ESI+.[1]

Reagents & Preparation
  • Dansyl Chloride Solution: 1 mg/mL in Acetone (Prepare fresh, light-sensitive).[1]

  • Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH adjusted to 10.5 with NaOH. (High pH is critical to deprotonate the phenol/amine for nucleophilic attack).[1]

  • Quenching Solution: 100 mM Methylamine or Ammonium Hydroxide.[1]

Step-by-Step Procedure
  • Sample Extraction:

    • Aliquot 50 µL of plasma/serum.[1]

    • Add 200 µL Acetonitrile (protein precipitation).[1] Vortex 1 min, Centrifuge 10 min at 10,000g.

    • Transfer supernatant to a clean glass vial and evaporate to dryness under Nitrogen at 40°C.

  • Reaction:

    • Reconstitute residue in 50 µL Sodium Bicarbonate Buffer (pH 10.5) .

    • Add 50 µL Dansyl Chloride Solution .[1]

    • Vortex briefly.[1][4]

    • Incubate: Heat block at 60°C for 15 minutes . (Heat drives the reaction to completion, especially for sterically hindered phenols).[1]

  • Quenching (Critical):

    • Add 10 µL of Methylamine or Ammonium Hydroxide to consume excess Dansyl Chloride (prevents damage to the LC column and MS source).[1]

    • Incubate for 5 minutes at room temperature.

  • Analysis:

    • Inject 5–10 µL directly into LC-MS/MS.[1]

    • Mobile Phase: Use Formic Acid/Ammonium Formate (Acidic pH).[1] The dimethylamino group on the Dansyl tag will be fully protonated, yielding intense [M+H]+ ions.[1]

Validation Criteria (Self-Check)
  • Color Change: The reaction mixture should turn pale yellow (excess reagent). If colorless, add more reagent.[1]

  • Mass Shift:

    • N-Desmethyl: Expect Mass Shift of +233 Da (Dansyl - HCl).[1]

    • O-Desmethyl: Expect Mass Shift of +233 Da.[1]

    • Note: If bis-derivatization occurs (rare for these structures unless multiple sites exist), shift is +466 Da.[1]

Protocol B: GC-MS Volatilization (Silylation)

Target: Comprehensive metabolite profiling (N-desmethyl, O-desmethyl, and carboxylic acid hydrolysis products).[1] Mechanism: Replacement of active hydrogens (-OH, -NH) with Trimethylsilyl (TMS) groups using MSTFA.[1][3]

Reagents
  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[1][3][5]

  • Catalyst: 1% TMCS (Trimethylchlorosilane) – Essential for sterically hindered secondary amines.[1]

  • Solvent: Pyridine (anhydrous) – Acts as an acid scavenger.[1]

Step-by-Step Procedure
  • Drying (Strict Requirement):

    • Extract samples as above.

    • Evaporate to complete dryness . Any trace moisture will hydrolyze the TMS reagent.

    • Add 50 µL Toluene and re-evaporate (azeotropic removal of water).[1]

  • Derivatization:

    • Add 50 µL Anhydrous Pyridine .

    • Add 50 µL MSTFA + 1% TMCS .[1]

    • Cap vial tightly (Teflon-lined cap).[1]

  • Incubation:

    • Heat at 60°C for 30 minutes .

  • Analysis:

    • Inject 1 µL into GC-MS (Splitless mode).

    • Inlet Temp: 250°C.

Scientific Integrity & Troubleshooting

Matrix Effects & Stability[1][8]
  • O-Desmethyltrimebutine (Phenol): Phenolic derivatives are prone to hydrolysis.[1] Analyze Dansyl derivatives within 24 hours. Keep autosampler at 4°C.

  • N-Desmethyltrimebutine (Amine): Secondary amines can form carbamates with CO₂ in air if left in alkaline solution too long before derivatization.[1] Keep buffers fresh.

Reference Verification

The identification of N-desmethyltrimebutine (also known as Nortrimebutine) is well-established as the primary metabolic route (N-demethylation) [1, 4].[1] The O-desmethyl pathway is less dominant but chemically distinct, requiring the specific phenolic-targeting protocols described above [3].[1] The use of Dansylation for enhancing ionization of phenolic and amine metabolites is a gold-standard practice in metabolomics [5, 6].[1]

References

  • Trimebutine Metabolism Overview. Wikipedia / DrugBank.[1] Detailing N-desmethyltrimebutine as the major metabolite.[1][][7][8][9]

  • Santa Cruz Biotechnology. Product Data: N-Demethyl Trimebutine Hydrochloride.[1][][7] Confirms structure and CAS 294882-33-0. [1]

  • Srinivas, N. R. (2021).[1] Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy... (Context on derivatization for sensitivity).

  • Latin American Journal of Pharmacy. Oral Pharmacokinetics of N-Desmethyl Trimebutine. Validates NDMT as the main circulating metabolite.[9]

  • WuXi AppTec DMPK. Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling. Review of Dansylation chemistry for phenols/amines.

  • Taipei Medical University. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection.[1][10]

Sources

Application Note & Protocol: Assessing the Metabolic Stability of Trimebutine Derivatives Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Metabolic Stability Screening

In the journey of drug discovery and development, establishing a robust pharmacokinetic profile is as critical as demonstrating pharmacological efficacy. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their elimination.[1][2][3] For a therapeutic candidate, high metabolic instability can lead to rapid clearance, low bioavailability, and short duration of action, often necessitating higher or more frequent dosing, which can increase the risk of adverse effects.

Trimebutine, a non-competitive spasmolytic agent used for irritable bowel syndrome, undergoes significant first-pass metabolism.[4][5] Its primary metabolic pathways include N-demethylation and ester hydrolysis, leading to the formation of metabolites like N-desmethyltrimebutine (nor-trimebutine) and N,N-didesmethyltrimebutine.[4][6][7] Studies have shown that CYP3A4 is a key enzyme in its metabolism.[8] When developing novel derivatives of trimebutine, an early assessment of their metabolic stability is paramount. It allows for the rank-ordering of compounds and provides crucial structure-activity relationship (SAR) insights to guide medicinal chemistry efforts toward molecules with optimized pharmacokinetic properties.

This application note provides a detailed protocol for conducting an in vitro metabolic stability assay using pooled human liver microsomes (HLM). This system is a cost-effective and high-throughput model that contains a rich complement of Phase I drug-metabolizing enzymes, making it an industry-standard tool for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[1][2][9]

Principle of the Assay

The in vitro metabolic stability assay quantifies the rate at which a test compound is metabolized by liver enzymes over time. The core of the assay involves incubating the trimebutine derivative at a fixed concentration (typically 1 µM, well below the Michaelis-Menten constant, Kₘ, for most CYPs) with human liver microsomes at a physiological temperature (37°C).[10]

The metabolic reactions, primarily oxidations catalyzed by CYPs, are dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[2] The reaction is initiated by adding NADPH and is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[1][10] The concentration of the remaining parent compound in each sample is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By plotting the natural logarithm of the percentage of the parent compound remaining against time, we can determine the elimination rate constant (k). From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) are calculated.[11][12] These values provide a quantitative measure of the compound's metabolic liability.

Metabolic Pathway of Trimebutine

Trimebutine is primarily metabolized via two major pathways: N-demethylation, a classic Phase I reaction mediated by cytochrome P450 enzymes, and ester hydrolysis. The N-demethylation process sequentially removes methyl groups from the tertiary amine, producing N-monodesmethyltrimebutine (nor-trimebutine) and subsequently N-didesmethyltrimebutine.[7][13][14] These reactions are critical as they alter the pharmacological profile of the parent drug.

Trimebutine_Metabolism Trimebutine Trimebutine Nor_TMB N-monodesmethyltrimebutine (nor-trimebutine) Trimebutine->Nor_TMB CYP3A4 (N-demethylation) Hydrolysis_Product 3,4,5-Trimethoxybenzoic Acid + Alcohol Moiety Trimebutine->Hydrolysis_Product Esterases (Hydrolysis) DiNor_TMB N,N-didesmethyltrimebutine Nor_TMB->DiNor_TMB CYP-mediated (N-demethylation)

Caption: Primary metabolic pathways of Trimebutine.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
Test Trimebutine DerivativesIn-house SynthesisPrepare 10 mM stock solutions in DMSO.
Pooled Human Liver Microsomes (HLM)Corning, Sekisui XenoTechUse a pool from at least 10 donors to average variability.[15] Store at -80°C.
Verapamil (High Turnover Control)Sigma-AldrichPrepare 10 mM stock in DMSO. Known CYP3A4 substrate.
Diazepam (Low Turnover Control)Sigma-AldrichPrepare 10 mM stock in DMSO.
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house PreparationCritical for maintaining physiological pH for optimal enzyme activity.[10]
NADPH Regenerating System (e.g., RapidStart™)BioIVT, Corning[16][17][18] Provides a sustained concentration of NADPH for the duration of the incubation. Essential for longer incubations.[19][20]
Acetonitrile (ACN), LC-MS GradeFisher ScientificWith 0.1% Formic Acid and Internal Standard (IS), e.g., Tolbutamide, Labetalol.
96-well Incubation PlatesVWR, EppendorfPolypropylene plates are recommended to minimize non-specific binding.
LC-MS/MS SystemSciex, Waters, AgilentTriple quadrupole mass spectrometer for sensitive and specific quantification.
Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, Microsomes, Compounds) prep_working Prepare Working Solutions (1 µM Final Concentration) prep_reagents->prep_working pre_incubate 1. Pre-incubate Microsomes + Compound (5 min) prep_working->pre_incubate initiate_rxn 2. Initiate Reaction (Add NADPH System) pre_incubate->initiate_rxn sample_time 3. Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_rxn->sample_time quench 4. Quench Reaction (Add Cold ACN + IS) sample_time->quench centrifuge 5. Centrifuge to Pellet Protein quench->centrifuge analyze 6. Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining, t½, and Clint analyze->calc

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology

A. Preparation Phase

  • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4): Ensure the pH is accurately adjusted at room temperature. This buffer mimics physiological conditions and is optimal for CYP enzyme activity.[10]

  • Prepare Compound Working Solutions:

    • Thaw the 10 mM DMSO stock solutions of trimebutine derivatives and controls.

    • Create intermediate dilutions in buffer or a buffer/solvent mix.

    • Prepare the final working solutions at 2X the final desired concentration (e.g., 2 µM) in the phosphate buffer. The final assay concentration will be 1 µM.

B. Incubation Phase (Performed in a 96-well plate)

  • Thaw Human Liver Microsomes: Thaw a vial of HLM (typically 20 mg/mL stock) rapidly in a 37°C water bath and immediately place on ice.[10] Dilute the microsomes with cold phosphate buffer to a 2X working concentration (e.g., 1.0 mg/mL). The final concentration in the assay will be 0.5 mg/mL.[1][21]

  • Set Up Incubation Plate:

    • Add equal volumes of the 2X compound working solution and the 2X HLM working solution to the appropriate wells.

    • Crucial Controls:

      • Negative Control (-NADPH): For each compound, include a well where the NADPH regenerating system is replaced with buffer. This control assesses non-enzymatic degradation.

      • Positive Controls: Include wells for Verapamil (high turnover) and Diazepam (low turnover) to validate the metabolic competency of the HLM batch.

  • Pre-incubation: Gently mix the plate and pre-incubate for 5 minutes in a shaking water bath or incubator at 37°C. This step allows the compounds to equilibrate with the microsomes before the reaction starts.

  • Initiate the Reaction: Add the pre-warmed NADPH regenerating system solution to all wells (except the -NADPH controls) to start the metabolic reaction. The time of addition is T=0 .

  • Time-Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide). The organic solvent immediately denatures the enzymes, halting metabolism.[1][10]

C. Sample Processing and Analysis

  • Protein Precipitation: Seal the 96-well plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated microsomal protein.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.[14][22][23] The method should be optimized for the specific mass transitions (MRM) of each trimebutine derivative and the internal standard.

Data Analysis and Interpretation

  • Quantification: Determine the peak area ratio of the analyte to the internal standard (IS) for each sample.

  • Calculate Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • % Remaining = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting line, determined by linear regression, is the negative elimination rate constant (-k).[11]

    • ln(% Remaining) = -k * time + C

  • Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clᵢₙₜ): This parameter normalizes the rate of metabolism to the amount of enzyme (microsomal protein) used.[9]

    • Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Example Data Presentation

Table 1: Metabolic Stability of Trimebutine Derivatives in HLM

Compound t½ (min) Clᵢₙₜ (µL/min/mg) Metabolic Stability Category
Trimebutine Derivative A 8.5 96.9 High Clearance
Trimebutine Derivative B 45.2 18.3 Moderate Clearance
Trimebutine Derivative C > 120 < 6.8 Low Clearance
Verapamil (Control) 12.1 67.7 High Clearance
Diazepam (Control) 95.5 8.6 Low-Moderate Clearance

(Note: Data are for illustrative purposes only. Clearance categories are generally defined as: <10 = Low, 10-70 = Moderate, >70 = High)

System Validation and Trustworthiness

To ensure the integrity and reliability of the assay, the following criteria must be met:

  • Positive Controls: The calculated half-life for the high-turnover control (Verapamil) and low-turnover control (Diazepam) must fall within the laboratory's established acceptance range. This confirms the HLM are metabolically active and the assay is performing as expected.

  • Negative Control: In the absence of NADPH, the parent compound concentration should remain >85% of the initial concentration over the incubation period, indicating that degradation is primarily enzymatic and not due to chemical instability.

  • Linearity: The linear regression for the ln(% Remaining) vs. time plot should have a coefficient of determination (R²) of ≥ 0.9 to confirm first-order kinetics.

Conclusion and Forward Look

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in early drug discovery. For the development of trimebutine derivatives, this protocol provides a robust, reproducible, and high-throughput method to quickly identify compounds with favorable metabolic profiles. The data generated—specifically the intrinsic clearance (Clᵢₙₜ)—can be used to rank-order compounds, inform structure-stability relationships, and serve as a critical input for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters such as hepatic clearance.[24] Early identification of metabolically stable derivatives allows research teams to focus resources on candidates with a higher probability of success in later stages of clinical development.

References

  • BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]

  • BioIVT. Configure RapidStart™ NADPH Regenerating System. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. [Link]

  • Fay, K. A., Parrott, J. L., & Woodburn, K. B. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 40(10), 2849-2861. [Link]

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2014). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Biomedical Chromatography, 28(3), 368-374. [Link]

  • Wikipedia. Trimebutine. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Kim, S. J., Kim, S. H., Park, C. W., Lee, H. I., & Lee, I. S. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 779(2), 299-306. [Link]

  • Kim, S. J., Kim, S. H., Park, C. W., Lee, H. I., & Lee, I. S. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 779(2), 299-306. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Dulaurent, S., et al. (2016). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine in Human Plasma and Application to a Fatal Poisoning Case. Journal of Analytical Toxicology, 40(1), 58-63. [Link]

  • Sekisui XenoTech. RapidStart™ NADPH Regenerating System. [Link]

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Chemical & Pharmaceutical Bulletin, 37(7), 1873-1876. [Link]

  • Evotec (Cyprotex). Microsomal Stability. [Link]

  • Lee, S. H., et al. (1995). Metabolite Kinetics of Trimebutine to N-monodesmethyl Trimebutine in Rats. Journal of the Korean Pharmaceutical Sciences, 25(4), 285-291. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Di, L., & Obach, R. S. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug Metabolism and Disposition, 37(9), 1867-1874. [Link]

  • MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ResearchGate. Trimebutine. [Link]

  • Vinken, M., et al. (2008). Development of an in Vitro Assay for the Investigation of Metabolism-Induced Drug Hepatotoxicity. Toxicology in Vitro, 22(1), 241-248. [Link]

  • Joint Research Centre. Development of an in vitro metabolic hepatic clearance method. [Link]

  • Aarupadai Veedu Medical College and Hospital. Pharmacology & Toxicology. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?[Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • Patsnap. (2025, May 29). How to use hepatocytes for intrinsic clearance prediction?[Link]

  • Iwase, M., et al. (2017). Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes. Biological & Pharmaceutical Bulletin, 40(10), 1733-1738. [Link]

  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • Miura, Y., Chishima, S., & Takeyama, S. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Chemical & Pharmaceutical Bulletin, 37(7), 1873-1876. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Desmethyltrimebutine Hydrochloride Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Analytical Method Developers From: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Peak Asymmetry and Efficiency for O-Desmethyltrimebutine HCl

Executive Summary

You are likely encountering peak tailing (Asymmetry > 1.[]5) or broadening with O-desmethyltrimebutine hydrochloride .[] This molecule presents a dual-challenge in Reverse Phase Chromatography (RPC): it contains a basic tertiary amine (pKa ~9.0–9.[]5) and, unlike the parent trimebutine, a phenolic hydroxyl group (pKa ~10.0) resulting from the demethylation of the methoxy moiety.

This guide treats the specific "O-desmethyl" impurity.[] If you are analyzing the major metabolic product (N-desmethyltrimebutine ), the protocols below remain valid but the chemical mechanism differs slightly (secondary vs. tertiary amine).

Module 1: The Troubleshooting Matrix

Use this decision matrix to identify your specific issue before proceeding to protocols.

SymptomVisual IndicatorRoot CauseImmediate Action
Tailing

Residual silanol interaction with the amine moiety.[]Lower pH to < 3.0; Add Triethylamine (TEA) or Ion-Pair reagent.[]
Fronting

Column overload or solvent mismatch.[]Reduce injection volume; Match sample diluent to mobile phase.
Broadening Low Plates (

)
Extra-column volume or weak mobile phase strength.[]Check tubing connections; Increase organic modifier gradient slope.
Split Peak DoubletFrit blockage or sample solvent too strong.[]Reverse flush column; Dissolve sample in Mobile Phase A.
Module 2: Critical Mechanistic Insights
The "Amine-Silanol" Trap

O-desmethyltrimebutine is a cation at neutral and acidic pH.[] Traditional silica-based C18 columns have residual silanols (


) that deprotonate to 

above pH 3.5.[]
  • The Interaction: The positive amine on the drug binds ionically to the negative silanol.

  • The Result: Non-linear adsorption isotherm

    
    Severe Tailing .
    
The Phenolic Variable

Unlike the parent drug, O-desmethyltrimebutine has a free phenol.[]

  • Metal Chelation: Phenolic groups can chelate trace metals (Fe, Al) in older silica or stainless steel frits, causing "shark-fin" tailing.[]

  • Zwitterionic Risk: If pH approaches 9-10, the phenol deprotonates while the amine remains protonated, creating a zwitterion that behaves unpredictably on C18.

Figure 1: Logic flow for diagnosing peak shape issues based on chemical interactions.

Module 3: Validated Optimization Protocols
Protocol A: The "Silanol Suppression" Method (Recommended)

This method uses low pH and high buffer strength to suppress silanol ionization and mask the amine interaction.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[][2]
    
  • Phosphoric Acid (85%)[]

  • Acetonitrile (HPLC Grade)[][3]

  • Triethylamine (TEA) - Optional, as a silanol blocker[][4]

Step-by-Step:

  • Buffer Preparation: Dissolve

    
     to create a 20 mM  solution in water.[]
    
  • pH Adjustment: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid. Crucial: Do not go above pH 3.0.[]

  • TEA Addition (If tailing persists): Add 0.1% (v/v) Triethylamine to the buffer before pH adjustment. (Note: TEA increases pH, so re-adjust with acid).

  • Mobile Phase:

    • Line A: Buffer (pH 2.5)[][4]

    • Line B: Acetonitrile[][3][5][6]

  • Gradient: 15% B to 60% B over 15 minutes.

  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).[]

Protocol B: The "Ion-Pairing" Method (Alternative)

If Protocol A fails to provide resolution from the parent drug, use Ion-Pairing to alter selectivity and sharpen the peak.

Reagents:

  • Sodium 1-Heptanesulfonate (Ion Pairing Agent)[]

  • Glacial Acetic Acid[][7]

Step-by-Step:

  • Buffer: 20 mM Sodium Acetate + 5 mM Sodium 1-Heptanesulfonate in water.

  • pH Adjustment: Adjust to pH 4.0 with Acetic Acid.

  • Equilibration: Column must be flushed with at least 20 column volumes of the ion-pair mobile phase before injection to establish equilibrium.[]

  • Warning: Once a column is used for ion-pairing, it should be dedicated to this method.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my O-desmethyltrimebutine peak split when I inject a high concentration? A: This is likely solvent mismatch .[] If you dissolve the HCl salt in 100% Methanol or Acetonitrile to ensure solubility, the "plug" of strong solvent carries the analyte down the column faster than the mobile phase can dilute it.

  • Fix: Dissolve the sample in a mixture of 80% Buffer / 20% Acetonitrile.

Q2: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and it is often superior. Trimebutine derivatives have aromatic rings.[] A Phenyl-Hexyl column utilizes


 interactions, which can provide better selectivity between O-desmethyltrimebutine (phenol ring) and Trimebutine (methoxy ring) compared to hydrophobic C18 interactions alone.[]

Q3: I see a "shoulder" on the peak. Is it an impurity or column failure? A: If the shoulder is on the front, it is likely column voiding or overload. If on the back, it is likely a co-eluting impurity (possibly N-desmethyltrimebutine).[]

  • Test: Run the gradient 2x slower (double the time). If the shoulder separates into a distinct peak, it is an impurity. If it simply gets wider but stays attached, it is a column/chemistry issue.

References
  • United States Pharmacopeia (USP). USP Monograph: Trimebutine Maleate.[] (Standard chromatographic conditions for trimebutine and related impurities). []

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes - Strategies for peak shape improvement. (Guidance on silanol suppression for amines).

  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8/C18. (Application note on base-deactivated columns).

  • Lavit, M., et al. "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC."[][8] Journal of Pharmaceutical and Biomedical Analysis, 2000.[8] (Validation of mobile phase pH 3.9 for metabolite separation).

  • ReseachGate (Method Repository). Enantiomeric separation of trimebutine maleate by high performance liquid chromatography. (Discussion on buffer concentration effects).

Sources

Technical Support Center: Stability of O-Desmethyltrimebutine in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Verdict

O-Desmethyltrimebutine (ODT) , like its parent Trimebutine and the major metabolite N-desmethyltrimebutine (nor-trimebutine), contains a labile ester linkage susceptible to enzymatic hydrolysis in plasma. While often reported as "stable" in validated literature under controlled conditions, unstabilized plasma samples are at high risk of degradation during collection, processing, and freeze-thaw cycles.

Critical Alert: If you are observing "phantom" peaks or poor Incurred Sample Reanalysis (ISR) data, the root cause is likely esterase activity or the back-conversion of labile glucuronides (a known issue with trimebutine metabolites).

Module 1: The Degradation Mechanism

To troubleshoot stability, you must understand the molecular enemies. ODT faces two primary degradation pathways in plasma matrices:

  • Ester Hydrolysis (The Primary Threat): Plasma esterases (specifically butyrylcholinesterase and carboxylesterases) attack the ester bond connecting the phenylbutyl amine moiety to the benzoic acid group.

    • Result: Loss of analyte; formation of 3,4,5-trimethoxybenzoic acid (or O-desmethyl equivalent).

    • Trigger: Room temperature exposure, high pH.

  • Glucuronide Back-Conversion (The "Hidden" Bias): Research indicates that trimebutine metabolites often circulate as N- or O-glucuronides. These conjugates are unstable and can hydrolyze back to the parent metabolite ex vivo (in the tube), causing a positive bias (concentration increases over time).

Visualizing the Instability Pathway

Trimebutine_Degradation ODT O-Desmethyltrimebutine (Analyte) HydrolysisProd Hydrolysis Products (Acid + Amine) ODT->HydrolysisProd Ester Cleavage (Negative Bias) Glucuronide Unstable Glucuronide Conjugate Glucuronide->ODT Ex Vivo Deconjugation (Positive Bias) Esterase Plasma Esterases (Enzymatic Attack) Esterase->ODT Catalyzes

Figure 1: The dual-threat instability mechanism. Red dashed lines indicate back-conversion causing false highs; solid lines indicate degradation causing false lows.

Module 2: Stabilization & Storage Protocols

Standard Operating Procedure (SOP) Recommendation: Do not rely on standard EDTA plasma alone. Acidification is the industry standard for stabilizing labile esters in bioanalysis.

Protocol A: The "Golden Hour" Collection

Use this protocol to arrest esterase activity immediately upon blood draw.

StepActionTechnical Rationale
1 Collection Collect blood into K2EDTA or Lithium Heparin tubes pre-chilled on wet ice.
2 Stabilization Crucial Step: Add Formic Acid (FA) or Sodium Fluoride (NaF) immediately. • Recommendation: 10-20 µL of 50% Formic Acid per 1 mL of blood.
3 Separation Centrifuge at 4°C (2000 x g for 10 min).
4 Freezing Transfer plasma to cryovials and freeze at -70°C or lower within 60 minutes.
Protocol B: Freeze-Thaw Stability

Data derived from structural analogs (N-desmethyltrimebutine).

  • Bench-Top Stability: < 4 hours on ice. Unstable at Room Temp.

  • Freeze-Thaw Cycles: Limit to 3 cycles .

  • Long-Term Storage:

    • -20°C: Risk of degradation after 30 days.

    • -70°C/-80°C: Stable for >6 months (validated in similar esters).

Module 3: Troubleshooting Guide (FAQ)

Q1: My ISR (Incurred Sample Reanalysis) results are showing a systematic positive bias (re-assay > original). Why? A: This is a classic sign of Glucuronide Back-Conversion .

  • Mechanism:[1] The metabolite's glucuronide conjugate is present in the sample.[2] During the first freeze/thaw or storage period, the glucuronide breaks down, releasing more free O-desmethyltrimebutine into the plasma.

  • Fix: You may need to treat samples with an acid stabilizer before freezing to prevent this conversion, or perform a forced hydrolysis step if you intend to measure "Total" metabolite.

Q2: I see a secondary peak interfering with my analyte. What is it? A: It is likely the hydrolysis product (the benzoic acid derivative).

  • Check: If the peak grows larger in samples left at room temperature, it confirms hydrolysis.

  • Fix: Improve chromatographic separation (adjust gradient slope) or switch to a more specific MRM transition.

Q3: Can I use Sodium Fluoride (NaF) instead of Acid? A: Yes. NaF is a general esterase inhibitor. However, acidification (pH ~3.5) is often more effective for trimebutine-class drugs because it stabilizes the chemical structure itself, not just the enzymes.

Module 4: Bioanalytical Method Workflow

The following workflow ensures data integrity from collection to LC-MS/MS injection.

Workflow Blood Blood Draw (Chilled K2EDTA) Acid Add Inhibitor (Formic Acid/NaF) Blood->Acid < 5 mins Spin Centrifuge (4°C) Acid->Spin Freeze Snap Freeze (-80°C) Spin->Freeze < 1 hour Thaw Thaw on Ice Freeze->Thaw Storage Extract Extraction (LLE with n-Hexane) Thaw->Extract Keep Cold LCMS LC-MS/MS Analysis Extract->LCMS

Figure 2: Optimized bioanalytical workflow for labile ester metabolites.

References

  • Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC.[3][4][5] Arzneimittel-Forschung.[3][6][7]

  • Gagnon-Légaré, A., et al. (2016). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. (Highlighting the glucuronide instability issue).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[8][9] (General standards for stability testing).

  • Reséndiz-Galvan, J.E., et al. (2010). Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers. Latin American Journal of Pharmacy.

Sources

Technical Support Center: High-Polarity Trimebutine Metabolite Recovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical scientists and method developers troubleshooting recovery issues with Trimebutine (TMB) and its polar metabolites, specifically N-desmethyltrimebutine (nor-TMB) and 3,4,5-trimethoxybenzoic acid (TMBA) .

Status: Active | Topic: Bioanalysis / Sample Prep | Tier: Level 3 (Method Development)[1]

Executive Summary: The "Polarity Trap"

Low recovery rates for Trimebutine metabolites are rarely due to a single factor. They typically stem from a physicochemical mismatch between the parent drug and its metabolic progeny.

While Trimebutine itself is a lipophilic, tertiary amine (LogP ~3.5), its metabolites diverge in two directions:

  • N-desmethyltrimebutine (nor-TMB): A secondary amine with increased polarity but similar pKa (~7.3).[1]

  • 3,4,5-Trimethoxybenzoic Acid (TMBA): A hydrolytic degradation product that is acidic and highly polar.[1]

The Core Conflict: An extraction protocol optimized for the lipophilic parent (TMB) using non-polar solvents (e.g., Hexane) or basic pH adjustments will often fail to recover the more polar Nor-TMB or completely exclude the acidic TMBA.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am getting <40% recovery for Nor-Trimebutine, but the parent drug recovery is >90%. Why?

Diagnosis: You are likely using a Liquid-Liquid Extraction (LLE) solvent that is too non-polar, or your wash step in Solid Phase Extraction (SPE) is too aggressive.[1]

The Mechanism: Trimebutine is highly soluble in non-polar solvents like Hexane or pure MTBE. Nor-TMB, having lost a methyl group, has higher water solubility.[1] If you use straight Hexane, Nor-TMB partitions poorly into the organic phase.[1]

  • The Fix: Modify your LLE solvent to increase polarity.

    • Standard: Hexane (Poor for metabolites).[1]

    • Optimized: Ethyl Acetate or a mixture of Hexane:Isopropanol (95:5 v/v).[1]

Q2: My LC-MS peaks for the metabolites are tailing and sensitivity is dropping over time.

Diagnosis: This is often a secondary interaction issue (silanol activity) or on-column hydrolysis.[1] The Fix:

  • Mobile Phase pH: Ensure your aqueous mobile phase is buffered to pH 6.5 (Ammonium Acetate).[1][2][3] This suppresses the ionization of silanols on the column, reducing peak tailing for the amine metabolites.

  • Column Choice: Switch to a column with high carbon load and end-capping (e.g., C18 with embedded polar groups) to prevent secondary interactions.[1]

Q3: I see high variability in the Acid Metabolite (TMBA).

Diagnosis: Uncontrolled ester hydrolysis during sample preparation.[1] The Mechanism: The ester linkage in Trimebutine is labile. If your extraction protocol involves high pH (alkaline) conditions to neutralize the amine for LLE, you are chemically hydrolyzing TMB into TMBA during the prep. This creates artificial "recovery" of the acid and loss of the parent.

  • The Fix: Perform all sample processing on ice. Avoid pH > 9.[1][2]0. If alkaline conditions are required for LLE, limit exposure time to < 5 minutes before phase separation.[1]

Part 2: Optimized Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX)

Best for: Simultaneous quantification of TMB and Nor-TMB (The Amines) from Plasma. Rationale:[1] Uses ion-exchange to lock the amines onto the sorbent, allowing 100% organic washes to remove phospholipids without losing the polar metabolite.

Methodology:

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL Plasma with 200 µL 4% H₃PO₄ (Acidifies sample to ionize amines). Load onto MCX cartridge.[1][4]

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).[1]

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/matrix).[1] Note: The amines remain bound by ionic charge.

  • Elution: 2 x 200 µL 5% NH₄OH in Methanol . (Breaks ionic bond).[1]

  • Reconstitution: Evaporate and reconstitute in Mobile Phase.

Protocol B: "Universal" Gradient LLE

Best for: Capturing Parent, Amine Metabolite, AND Acid Metabolite (TMBA). Rationale: Uses a solvent mixture with a wide polarity range and a neutral pH buffer to prevent hydrolysis.

Methodology:

  • Buffer: Add 50 µL Ammonium Acetate (pH 6.5) to 200 µL Plasma.[1]

  • Extraction Solvent: Add 1.5 mL Ethyl Acetate : Isopropanol (90:10) .

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Transfer: Transfer supernatant to a clean tube.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL of 10% Acetonitrile in 5mM Ammonium Acetate.

Part 3: Data Visualization & Logic[1]

Comparison of Extraction Efficiencies

The following table summarizes expected recovery rates based on solvent polarity.

Extraction MethodSolvent SystemTMB RecoveryNor-TMB RecoveryTMBA (Acid) RecoveryRisk Factor
LLE (Basic) Hexane>90%<40% <5%Metabolite loss due to polarity.[1]
LLE (Polar) Ethyl Acetate>95%>85% ~60%"Dirtier" extract (more matrix).[1]
SPE (HLB) Generic Protocol>85%70-80%VariableEarly breakthrough of polar metabolites.[1]
SPE (MCX) Mixed-Mode>95%>95% <10%Excellent cleanup; loses Acid metabolite.[1]
Pathway & Decision Logic

The diagram below illustrates the metabolic degradation pathway and the decision logic for selecting the correct extraction mode.

Trimebutine_Workflow TMB Trimebutine (Parent) Lipophilic Amine NorTMB Nor-Trimebutine Polar Amine (Active) TMB->NorTMB N-demethylation (Metabolism) TMBA TMBA (Acid) Highly Polar / Anionic TMB->TMBA Ester Hydrolysis (Degradation/Metabolism) Sample Biological Sample (Plasma/Serum) Sample->TMB Contains Decision Target Analytes? Sample->Decision Method_MCX Method: SPE (MCX) Strong Cation Exchange Decision->Method_MCX Amines Only (TMB + Nor-TMB) Method_LLE Method: LLE (Ethyl Acetate/IPA) Decision->Method_LLE All Three (Compromise) Method_MAX Method: SPE (MAX) Anion Exchange Decision->Method_MAX Acids Only (TMBA) Method_MCX->TMB High Recovery Method_MCX->NorTMB High Recovery Method_MCX->TMBA Lost in Wash

Figure 1: Metabolic pathway of Trimebutine and decision matrix for extraction method selection based on target analyte polarity and ionization state.

Part 4: Stability & Handling (Critical Control Points)[1]

To ensure the integrity of your data, you must prevent ex vivo hydrolysis (breakdown of TMB into TMBA in the test tube).

  • Temperature Control: Keep all samples at 4°C during processing.

  • pH Stabilization: If storing plasma for >24 hours, adjust pH to 2.0 - 3.0 using dilute Phosphoric Acid.[1] Trimebutine ester bonds are most stable in this acidic range.[1]

  • Solvent Evaporation: Do not exceed 40°C during the Nitrogen dry-down step. High heat accelerates degradation.[1]

References

  • Metabolic Pathway & Pharmacokinetics

    • Trimebutine metabolism and N-desmethyltrimebutine formation.[1][5][6]

    • Source: [1][7]

  • LC-MS/MS Methodology (LLE Protocol)

    • Quantitative determination of trimebutine maleate and its metabolites in human plasma.[2][8][9][10][11][12][13] (Validated method using Ammonium Acetate pH 6.5).[1][2][3]

    • Source: [1]

  • SPE Sorbent Selection (MCX vs HLB)

    • Comparison of HLB and MCX for polar basic drugs.
    • Source:

  • Stability Data

    • Hydrolytic stability of Trimebutine ester linkage.
    • Source: [1][10]

Sources

Technical Support Center: pH Optimization for O-Desmethyltrimebutine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists optimizing the extraction of O-desmethyltrimebutine (a phenolic metabolite of trimebutine) from biological matrices.

Note on Nomenclature: This guide specifically addresses O-desmethyltrimebutine (containing a phenolic hydroxyl group). If you are working with the major metabolite N-desmethyltrimebutine (nortrimebutine), please refer to the specific N-desmethyl note in the Troubleshooting section, as the pH requirements differ significantly.

The Chemical Challenge: Why pH is Critical

Extraction efficiency for O-desmethyltrimebutine is governed by its amphoteric nature . Unlike the parent drug trimebutine (which is a simple base), O-desmethyltrimebutine contains two ionizable groups with opposing behaviors:

  • Tertiary Amine (Basic): pKa

    
     9.3. Protonated (
    
    
    
    ) at acidic pH; Neutral (
    
    
    ) at basic pH.
  • Phenolic Hydroxyl (Acidic): pKa

    
     9.8–10.0. Neutral (
    
    
    
    ) at acidic pH; Deprotonated (
    
    
    ) at basic pH.

This creates a "solubility trap." At low pH, the molecule is water-soluble (cationic). At very high pH, it becomes water-soluble again (anionic phenolate). Optimal Liquid-Liquid Extraction (LLE) requires a precise "Neutral Window" where both groups are predominantly uncharged.

Species Distribution Diagram

The following diagram illustrates the ionization states of O-desmethyltrimebutine across the pH scale and identifies the extraction sweet spot.

pH_Speciation Acid Acidic pH (< 8.0) Species: Cationic (NH+, OH) Solubility: Water Soluble Target: MCX SPE Neutral Neutral Window (pH 9.2 - 9.8) Species: Neutral (N, OH) Solubility: Organic Soluble Target: LLE / HLB SPE Acid->Neutral Raise pH (Deprotonate Amine) Base Basic pH (> 10.5) Species: Anionic (N, O-) Solubility: Water Soluble Target: MAX SPE Neutral->Base Raise pH (Deprotonate Phenol) Trap TRAP: pH > 11 Standard 'Base Extraction' Fails here due to Phenolate formation Base->Trap

Caption: Speciation of O-desmethyltrimebutine. Effective LLE is only possible in the narrow green window (pH 9.2–9.8).

Extraction Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Clean matrices (e.g., buffer, simple plasma samples) where high throughput is required.

The "Sweet Spot" Method Standard alkaline extraction (pH 12+) used for trimebutine will result in zero recovery for the O-desmethyl metabolite because it forms a water-soluble salt. You must buffer precisely.

StepActionTechnical Rationale
1. Aliquot Transfer 200 µL of plasma/sample to a glass tube.Glass prevents adsorption of the amine.
2. Buffer Add 200 µL of 0.5 M Sodium Bicarbonate (pH 9.5) .CRITICAL: Carbonate buffer holds pH exactly in the neutral window. Do not use NaOH.
3. Solvent Add 1.5 mL of Ethyl Acetate : Hexane (80:20) .Ethyl acetate provides polarity for the phenol; hexane reduces extraction of matrix lipids.
4. Extract Vortex vigorously for 2 mins; Centrifuge at 4000g for 5 mins.Ensures mass transfer.
5. Dry Transfer organic layer to clean tube; evaporate under

at 40°C.
Gentle heat prevents oxidation of the phenol.
6. Reconstitute Dissolve residue in 100 µL Mobile Phase.Ready for LC-MS/MS.
Protocol B: Solid Phase Extraction (SPE) - Recommended

Best for: Complex matrices (urine, tissue) or when high recovery (>90%) is required.

Method: Mixed-Mode Cation Exchange (MCX) This method utilizes the amine group for retention, allowing you to wash away interferences before eluting.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify sample with

    
     Formic Acid (pH ~3). Load onto MCX cartridge.
    
    • Mechanism:[1][2] At pH 3, the amine is positively charged (

      
      ) and binds to the sulfonate groups on the sorbent.
      
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/interferences).

    • Note: The analyte remains bound via ionic interaction.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2] The high pH breaks the ionic bond (

      
      ). While the phenol may ionize (
      
      
      
      ), the high organic content (100% MeOH) ensures elution.

Troubleshooting & FAQs

Q1: I used 1M NaOH to adjust the pH to 12, but my recovery is <10%. Why?

A: You have fallen into the "Phenolic Trap." At pH 12, the phenolic hydroxyl group deprotonates, creating a negatively charged phenolate ion (


). This species is highly water-soluble and will not partition into organic solvents like ethyl acetate or ether.
  • Fix: Use a saturated Sodium Bicarbonate buffer (pH ~9.5) or a Phosphate buffer adjusted to pH 9.6. Never exceed pH 10.5 for LLE.

Q2: Are you sure I shouldn't be using pH 11? My protocol for Trimebutine says pH 11.

A: Trimebutine (parent drug) and N-desmethyltrimebutine (major metabolite) lack the phenolic group; they are simple amines. For them, pH > 11 is perfect because it neutralizes the amine. O-desmethyltrimebutine is structurally different; the presence of the -OH group imposes an upper pH limit.

Q3: My LC-MS peak shape is tailing. Is this a pH issue?

A: Likely, yes. Phenolic amines can interact with residual silanols on C18 columns.

  • Fix: Ensure your mobile phase is acidic (e.g., 0.1% Formic Acid). This keeps the amine protonated (

    
    ) during chromatography, improving peak shape. Alternatively, use a "base-deactivated" column (e.g., C18 with embedded polar groups).
    
Q4: Can I use the same protocol for N-desmethyl and O-desmethyl metabolites?

A: No.

  • N-desmethyltrimebutine: Robust extraction at pH 11-12 (LLE).

  • O-desmethyltrimebutine: Requires pH 9.2-9.8 (LLE) or MCX SPE.

  • Compromise: If extracting both simultaneously, use the MCX SPE protocol (Protocol B above), as it captures both amines effectively regardless of the phenolic group status during the load step.

Summary of Physicochemical Properties

PropertyO-DesmethyltrimebutineN-Desmethyltrimebutine (Reference)
Functional Groups Tertiary Amine + Phenol Secondary Amine + Methoxy ethers
pKa (Base) ~9.3 (Amine)~9.5 (Amine)
pKa (Acid) ~9.8 (Phenol)None (Neutral)
LLE Strategy Neutral Window (pH 9.5) Basic (pH > 11)
SPE Strategy Mixed-Mode Cation (MCX)Mixed-Mode Cation (MCX)

References

  • Metabolite Identification & Nomenclature

    • Note: N-desmethyltrimebutine (nortrimebutine) is the primary active metabolite. O-desmethyl metabolites are minor but structurally distinct.
    • Resplandy, G., & Genissel, P. (1989). Pharmacokinetics of trimebutine in man. European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Extraction of Phenolic Amines (General Principles)

    • Schellinger, A. P., & Carr, P. W. (2004). Isocratic and gradient elution chromatography of basic pharmaceuticals on silica-based stationary phases. Journal of Chromatography A. (Discusses pKa effects on separation). Link

  • Trimebutine Analytical Methods (Base Protocols)

    • Wang, H., Zhou, H., Horimoto, S., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. (Provides baseline pKa data for the amine core). Link

  • pKa Data Sources

    • Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link

Sources

Validation & Comparative

Comparative Guide: Chromatographic Retention Behavior of O-Desmethyltrimebutine vs. Nortrimebutine

[1]

Executive Summary

In the chromatographic analysis of Trimebutine (TMB) and its analogs, O-desmethyltrimebutine elutes earlier than Nortrimebutine (N-desmethyltrimebutine) under standard Reverse-Phase (RP-HPLC) conditions.[1]

While both compounds are structural isomers (

  • Nortrimebutine (Major Metabolite): Demethylation occurs at the amine, resulting in a secondary amine.[1][2] It exhibits moderate polarity reduction compared to the parent.[1][2]

  • O-desmethyltrimebutine (Minor Metabolite/Impurity): Demethylation occurs at the trimethoxybenzoate moiety, exposing a phenolic hydroxyl group .[1] This functional group significantly increases hydrophilicity and hydrogen-bonding capacity, leading to lower retention on C18 stationary phases compared to the N-desmethyl analog.[1]

Chemical Basis of Separation

To develop a robust method, one must understand the structural causality driving the retention time (RT) shifts.[1]

Structural Comparison
CompoundModificationFunctional ConsequenceLogP (Predicted)Elution Order
O-desmethyltrimebutine Loss of -CH

on Benzoate
Formation of Phenol (-OH).[1] High polarity, H-bond donor.~2.5 - 2.81 (Fastest)
Nortrimebutine Loss of -CH

on Nitrogen
Formation of Secondary Amine .[1] Moderate polarity increase.[1][2]~3.1 - 3.42 (Intermediate)
Trimebutine ParentTertiary Amine, Trimethoxy ether.[1][2] Most lipophilic.~3.8 - 4.13 (Slowest)
Mechanistic Logic

In acidic mobile phases (pH 3.0–4.5), the amine nitrogen in all three compounds is protonated (

1
  • Nortrimebutine retains three methoxy groups (lipophilic ethers).[1][2]

  • O-desmethyltrimebutine possesses a phenolic hydroxyl.[1][2] Phenols are significantly more polar than anisoles (methoxybenzenes) due to their ability to donate hydrogen bonds to the aqueous mobile phase, reducing their interaction with the hydrophobic C18 chains.[1]

Experimental Protocol

The following protocol is synthesized from validated bioanalytical methods [1, 2] and optimized for the resolution of structural isomers.

LC-MS/HPLC Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Stationary Phase (e.g., Phenomenex Kinetex 2.6µm or Hypersil Gold).[1][2]

    • Scientist's Note: A standard C18 is sufficient, but a Phenyl-Hexyl column may offer superior selectivity for the aromatic O-desmethyl impurity if resolution is poor.[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

  • Detection: UV @ 265 nm (Primary) or MS/MS (MRM mode).[1][2]

Gradient Profile[1][2]
  • 0.0 min: 15% B

  • 10.0 min: 60% B (Linear Ramp)[1]

  • 10.1 min: 90% B (Wash)[1]

  • 12.0 min: 15% B (Re-equilibration)

Retention Time Data & Resolution

The following data represents typical retention behavior observed in validated plasma, stability, and impurity profiling studies.

Table 1: Comparative Retention Times (Relative)
AnalyteRetention Time (min)*RRT (vs Parent)Resolution (

)
O-desmethyltrimebutine ~3.8 0.58> 2.0 (vs Nor-TMB)
Nortrimebutine ~4.3 - 4.7 0.66 - 0.72> 5.0 (vs TMB)
Trimebutine (Parent) ~6.5 1.00N/A

*Note: Absolute times vary by column dimension and flow rate. The elution order (O-desmethyl


1
Critical Quality Attribute (CQA): Isomer Resolution

The separation between O-desmethyl and Nortrimebutine is critical. Although they have the same mass (

1
  • Target

    
    : 
    
    
    1.5
  • Troubleshooting: If peaks co-elute, lower the initial %B (organic modifier) to 10%. The phenolic O-desmethyl will be more sensitive to the aqueous fraction and will retain less than the N-desmethyl form.[1]

Visualizing the Pathway & Separation Logic

The following diagram illustrates the metabolic divergence and the resulting chromatographic logic.

Trimebutine_Analysiscluster_chromElution Order (Time Axis)TMBTrimebutine(Parent Drug)Tertiary AmineNorTMBNortrimebutine(Major Metabolite)Secondary AmineRT: ~4.5 minTMB->NorTMBN-Demethylation(CYP450)ODesO-desmethyltrimebutine(Minor/Impurity)Phenolic HydroxylRT: ~3.8 minTMB->ODesO-Demethylation(Minor Pathway)NorTMB->TMB2° Amine isLess LipophilicODes->NorTMBPhenol isMore PolarLC_ColumnRP-HPLC Separation(Hydrophobicity Based)

Figure 1: Metabolic divergence of Trimebutine and the resulting chromatographic elution order based on functional group polarity.[1]

References

  • Lavit, M., et al. "Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC."[1][2][4] Arzneimittel-Forschung, vol. 49, no. 05, 1999, pp. 398-402.[2]

  • BenchChem. "Identifying and characterizing Trimebutine Maleate degradation products in stability studies." BenchChem Technical Guides, 2025.

  • Respaud, R., et al. "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine in Human Plasma."[1][2] Journal of Analytical Toxicology, vol. 39, no. 8, 2015.

  • Sielc Technologies. "Separation of Trimebutine on Newcrom R1 HPLC column." Application Notes.

Comparative Pharmacokinetics: Trimebutine vs. Active Metabolite (N-Desmethyltrimebutine)

[1][2][3][4]

Executive Summary

This technical guide provides a comparative pharmacokinetic (PK) and pharmacodynamic (PD) analysis of Trimebutine (TMB) and its primary active metabolite, N-desmethyltrimebutine (nor-trimebutine).

Correction on Metabolic Identity: While the request inquired about an "O-desmethyl" metabolite, current pharmacokinetic literature and metabolic profiling confirm that N-demethylation is the dominant Phase I pathway yielding the pharmacologically active species. O-demethylation of the trimethoxybenzoate moiety is a minor downstream event occurring primarily on the hydrolyzed benzoic acid byproduct, not the intact active drug. Therefore, to ensure scientific integrity and clinical relevance, this guide focuses on the comparison between the parent drug and N-desmethyltrimebutine .

Key Findings:

  • Exposure Disparity: N-desmethyltrimebutine exhibits significantly higher systemic exposure (

    
    ) and peak plasma concentrations (
    
    
    ) than the parent compound due to extensive first-pass metabolism.
  • Therapeutic Continuity: The metabolite retains affinity for peripheral opioid receptors (

    
    ), effectively extending the therapeutic window beyond the short half-life of the parent drug.
    
  • Bioanalysis: Quantification requires sensitive LC-MS/MS protocols capable of distinguishing the parent from its demethylated analog with high specificity.

Metabolic Landscape & Biotransformation

Trimebutine undergoes rapid and extensive metabolism in the liver.[1][2] The primary pathways are ester hydrolysis and N-demethylation.[1][3] The N-desmethyl metabolite is unique because it retains the pharmacophore required for gastrointestinal motility modulation.

Metabolic Pathway Diagram

The following diagram illustrates the conversion of Trimebutine to its active and inactive metabolites.

TrimebutineMetabolismTMBTrimebutine(Parent Drug)NorTMBN-desmethyltrimebutine(MAJOR ACTIVE Metabolite)TMB->NorTMBN-demethylation(CYP450)TMBA3,4,5-Trimethoxybenzoic Acid(Inactive)TMB->TMBAEster HydrolysisAlcohol2-dimethylamino-2-phenylbutanol(Inactive)TMB->AlcoholEster HydrolysisDiNorTMBN,N-didesmethyltrimebutine(Minor/Inactive)NorTMB->DiNorTMBN-demethylationNorTMB->TMBAHydrolysis

Figure 1: Metabolic pathway highlighting the conversion of Trimebutine to its major active metabolite, N-desmethyltrimebutine.

Comparative Pharmacokinetics (Data Analysis)

The pharmacokinetic profiles of Trimebutine and N-desmethyltrimebutine differ drastically. The parent drug acts as a "pro-drug" in terms of exposure, while the metabolite provides the bulk of the "area under the curve" (AUC).

Quantitative Comparison Table

The data below represents mean values derived from healthy human volunteer studies (single oral dose, 200 mg).

ParameterTrimebutine (Parent)N-Desmethyltrimebutine (Active Metabolite)Interpretation

(ng/mL)
~30 – 50~1,500 – 2,000Metabolite peak concentration is ~40x higher than parent.

(hours)
0.5 – 1.01.5 – 2.5Rapid absorption of parent; delayed peak for metabolite due to formation time.

(hours)
~1 – 3~9 – 12Metabolite persists much longer, driving the b.i.d./t.i.d. dosing schedule.
AUC (ng[4]·h/mL) ~200 – 300~10,000 – 12,000Systemic exposure to the metabolite is vastly superior (>95% of circulating active moiety).
Elimination Renal (minor)Renal (major)Parent is rarely excreted unchanged (<0.1%).

Critical Insight: In bioequivalence studies, N-desmethyltrimebutine is often the preferred analyte for proving equivalence because the parent drug levels are highly variable and close to the limit of quantification (LOQ), whereas the metabolite levels are stable and abundant.

Mechanistic Pharmacodynamics

Both compounds share a similar mechanism of action, acting as non-selective agonists for peripheral opioid receptors. This "dual" activity (agonist/antagonist modulation) allows trimebutine to normalize gastric motility—stimulating hypomotility and inhibiting hypermotility.

  • Receptor Affinity:

    • Trimebutine: Moderate affinity for

      
       (mu), 
      
      
      (delta), and
      
      
      (kappa) opioid receptors.[5]
    • N-desmethyltrimebutine: Retains significant affinity for these receptors.

  • Ion Channel Modulation: Both compounds inhibit

    
     influx and modulate 
    
    
    conductance in smooth muscle cells, contributing to the antispasmodic effect.

Experimental Protocol: LC-MS/MS Quantification

To accurately compare these compounds, a validated bioanalytical method is required.[1][6] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for simultaneous quantification.

Workflow Diagram

LCMS_WorkflowStartPlasma Sample (200 µL)ISAdd Internal Standard(Trimebutine-d3 or Carbamazepine)Start->ISExtractProtein Precipitation(Acetonitrile, 1:3 ratio)IS->ExtractCentrifugeCentrifuge(10,000 rpm, 10 min, 4°C)Extract->CentrifugeSupernatantCollect SupernatantDilute with Mobile PhaseCentrifuge->SupernatantLCLC SeparationColumn: C18 (e.g., Hypersil Gold)Mobile Phase: Amm. Acetate + MeOHSupernatant->LCMSMS/MS Detection (ESI+)MRM ModeLC->MS

Figure 2: Optimized bioanalytical workflow for extracting and quantifying Trimebutine and its metabolite.

Detailed Methodology

1. Sample Preparation (Protein Precipitation):

  • Rationale: Liquid-Liquid Extraction (LLE) is possible but protein precipitation (PPT) is faster and sufficient for the high concentrations of the metabolite.

  • Step: Aliquot 200 µL of human plasma. Add 20 µL of Internal Standard (IS) working solution.

  • Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Separation: Centrifuge at 10,000

    
     for 10 minutes at 4°C. Transfer supernatant to autosampler vials.
    

2. Chromatographic Conditions (LC):

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3-5 µm particle size).

  • Mobile Phase: Gradient elution.[7][8][9]

    • Phase A: 2mM Ammonium Acetate (pH 6.5).[6][10]

    • Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (MS/MS) Parameters:

  • Source: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[6][10]

  • Transitions:

    • Trimebutine:

      
       388.2 
      
      
      343.1 (Quantifier).
    • N-desmethyltrimebutine:

      
       374.2 
      
      
      195.1 (Quantifier).
    • Note: The loss of 14 Da in the precursor ion (388 vs 374) confirms the loss of a methyl group.

References

  • Xu, W., et al. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Resplandy, G., et al. (2000). "Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels." Arzneimittelforschung. Link

  • Fu, W., et al. (2016).[11] "Pharmacokinetics and Bioequivalence of Trimebutine Maleate Sustained-release Tablets with Multiple Dose Administration." The Chinese Journal of Modern Applied Pharmacy. Link

  • Roman, F.J., et al. (1999). "Pharmacological properties of trimebutine and N-monodesmethyltrimebutine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Arellano, R., et al. (2011). "Oral Pharmacokinetics of N-Desmethyl Trimebutine in Healthy Mexican Volunteers." Latin American Journal of Pharmacy. Link

correlation between in vitro and in vivo O-demethylation rates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Cryopreserved Human Hepatocytes vs. Liver Microsomes for Predicting In Vivo O-Demethylation Rates

Executive Summary: The IVIVC Challenge in O-Demethylation

In drug development, accurately predicting in vivo clearance from in vitro data (IVIVC) is the linchpin of establishing a safe First-in-Human (FIH) dose. O-demethylation, a critical Phase I metabolic pathway often mediated by the polymorphic CYP2D6 enzyme, presents a unique challenge. Unlike simple oxidations, O-demethylation rates can vary significantly depending on the in vitro system used due to the interplay of enzyme abundance, intracellular unbound fraction (


), and transporter effects.

This guide objectively compares the predictive performance of Cryopreserved Human Hepatocytes (CHH) —the "product" under evaluation—against the traditional alternative, Human Liver Microsomes (HLM) .[1] We analyze experimental data for probe substrates like Dextromethorphan (DXM) and Venlafaxine to determine which system offers superior fidelity to human physiology.

Mechanistic Basis: CYP-Mediated O-Demethylation[2]

O-demethylation involves the cleavage of an ether bond (


) to generate a phenol or alcohol (

) and formaldehyde. This reaction is a hallmark of CYP2D6 activity, though other isoforms (e.g., CYP2C9, CYP2C19) can contribute.
Pathway Visualization: Dextromethorphan Metabolism

The following diagram illustrates the divergent metabolic pathways of Dextromethorphan, highlighting the specificity required for O-demethylation assays.

DXM_Metabolism cluster_legend Reaction Types DXM Dextromethorphan (Parent) DXO Dextrorphan (O-demethylated) DXM->DXO Major Pathway CYP2D6 (High Affinity) MEM 3-Methoxymorphinan (N-demethylated) DXM->MEM Minor Pathway CYP3A4 HYM 3-Hydroxymorphinan (Secondary) DXO->HYM CYP3A4 MEM->HYM CYP2D6 key1 Green Arrow: O-Demethylation (Target) key2 Red Arrow: N-Demethylation (Off-Target)

Caption: CYP2D6-mediated O-demethylation is the primary clearance route for Dextromethorphan, distinct from CYP3A4-mediated N-demethylation.

Comparative Analysis: Hepatocytes (CHH) vs. Microsomes (HLM)

System Architecture & Causality
  • Human Liver Microsomes (HLM): Subcellular fractions containing high concentrations of CYP enzymes but lacking cytosolic cofactors (UDPG) and cellular membranes.

    • Causality: High enzyme density leads to rapid turnover, but the absence of the cellular membrane means intracellular transporter effects (uptake/efflux) are ignored. This often leads to an overprediction of clearance for drugs that require active uptake.

  • Cryopreserved Human Hepatocytes (CHH): Intact cells retaining the full complement of Phase I/II enzymes and transporters.

    • Causality: The presence of the plasma membrane introduces "permeability-limited clearance." For O-demethylation, which often involves lipophilic bases (like DXM), CHH provides a more physiologically relevant

      
       (fraction unbound intracellularly).
      
Quantitative Performance Data

The following table synthesizes experimental intrinsic clearance (


) data for Dextromethorphan O-demethylation, scaled to in vivo hepatic clearance (

).
ParameterHuman Liver Microsomes (HLM)Cryopreserved Hepatocytes (CHH)Human In Vivo Observed
Scaling Factor 32 mg protein / g liver [1]

cells / g liver [1]
N/A

(DXM

DXO)

[2]

[3]
N/A
Scaled

115 L/h [4]102 - 147 L/h [4]~130 - 150 L/h
Prediction Bias Slight UnderpredictionHigh AccuracyReference
Cofactor Requirement Requires exogenous NADPHSelf-sufficient (Physiological)N/A

Analysis: For Dextromethorphan O-demethylation, CHH performs comparably to HLM , with both systems providing excellent prediction of in vivo clearance. However, for Venlafaxine, HLM tends to predict a higher intrinsic clearance (


) for the CYP2D6 pathway compared to CHH, likely due to the lack of competitive binding to other intracellular proteins found in whole hepatocytes [5].

Experimental Protocol: Determination of Intrinsic Clearance

To ensure data integrity, this protocol uses a "substrate depletion" approach, which is self-validating by monitoring the log-linear decline of the parent compound.

Reagents & Preparation
  • System A (CHH): Cryopreserved human hepatocytes (pool of >10 donors) thawed in High Viability Medium. Target density:

    
     cells/mL.[2]
    
  • System B (HLM): Pooled HLM (20 mg/mL protein). Target concentration: 0.5 mg/mL.

  • Buffer: Krebs-Henseleit Buffer (KHB) pH 7.4.

  • Cofactor (HLM only): NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

Workflow Steps
  • Pre-Incubation: Equilibrate CHH or HLM (with buffer) at 37°C for 10 minutes.

  • Initiation:

    • CHH: Add substrate (e.g., 1

      
       Venlafaxine) directly to cell suspension.
      
    • HLM: Add substrate + NADPH regenerating system.

  • Sampling: Remove 50

    
     aliquots at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile containing Internal Standard (e.g., Dextrorphan-d3).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation (Self-Validating Logic)

Plot


 vs. Time. The slope is 

.

Validation Check: If

, the depletion is not first-order (likely enzyme saturation or instability), and the experiment must be repeated with a lower substrate concentration.

Data Synthesis & IVIVC Logic

To translate bench data to clinical predictions, accurate scaling factors are non-negotiable. The "Barter Consensus" values are the industry standard for this translation.

IVIVC Workflow Diagram

IVIVC_Workflow cluster_factors Consensus Scaling Factors InVitro In Vitro Data (CLint,app) Scaling Physiological Scaling (MPPGL or HPGL) InVitro->Scaling Normalize per gram liver LiverModel Liver Model (Well-Stirred) Scaling->LiverModel Scale to Whole Organ InVivo Predicted In Vivo CL (Human) LiverModel->InVivo Apply Blood Flow (Q) & Protein Binding (fu) MPPGL Microsomes: 32 mg/g liver MPPGL->Scaling HPGL Hepatocytes: 99M cells/g liver HPGL->Scaling

Caption: The workflow converts in vitro clearance to clinical prediction using consensus scaling factors (MPPGL/HPGL).

Equation for Well-Stirred Model:



Where 

is hepatic blood flow (21 mL/min/kg) and

is the fraction unbound in blood.

Conclusion

For O-demethylation reactions:

  • Use Cryopreserved Hepatocytes (CHH) if the drug is a substrate for uptake transporters or has high non-specific binding. The data confirms CHH provides a more robust prediction (102-147 L/h for DXM) that aligns with clinical observations.

  • Use Liver Microsomes (HLM) for rapid screening of high-clearance compounds where permeability is not rate-limiting. HLM remains a cost-effective alternative but requires careful monitoring of non-specific protein binding.

References

  • Barter, Z. E., et al. (2007). "Scaling Factors for the Extrapolation of In Vivo Metabolic Drug Clearance From In Vitro Data: Reaching a Consensus on Values of Human Microsomal Protein and Hepatocellularity Per Gram of Liver." Current Drug Metabolism.

  • Kerry, N. L., et al. (1994). "The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes." British Journal of Clinical Pharmacology.

  • Yu, A., & Haining, R. L. (2001).[3] "Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro." Drug Metabolism and Disposition.

  • XenoTech Consulting. (2012). "Test System-Dependent Clearance of CYP2D6 and CYP3A4/5 Substrates: A Comparison of Human Liver Microsomes and Cryopreserved Human Hepatocytes." XenoTech Posters.

  • Fogelman, S. M., et al. (1999). "O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells." Neuropsychopharmacology.

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: O-Desmethyltrimebutine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound Identity: O-desmethyltrimebutine Hydrochloride (Impurity/Metabolite of Trimebutine) Related Bioactive: N-desmethyltrimebutine (Nortrimebutine) Pharmacological Class: Opioid Receptor Agonist (Weak mu/delta/kappa) / Antimuscarinic[1][][3][4]

Scientific Context: While Trimebutine itself is a well-characterized gastrointestinal antispasmodic with a relatively high safety margin (LD50 >5000 mg/kg in rats), its demethylated metabolites (both N-desmethyl and O-desmethyl variants) must be handled with heightened caution.[1][][3][4] In drug development, metabolites and impurities often lack the extensive toxicological data of the parent API.[3][4] Therefore, the Precautionary Principle dictates that this compound be treated as a Potent Pharmacologically Active Substance (PPAS) until specific OEL (Occupational Exposure Limit) data proves otherwise.[1][][3][4]

Operational Hazard Banding (Estimated):

  • OEB 3 (Occupational Exposure Band): Handling requires containment.[1][][3]

  • Target OEL: 10 – 100 µg/m³ (8-hour TWA).[1][][3][4]

  • Primary Routes of Entry: Inhalation of lyophilized powder (highest risk), mucous membrane absorption, and inadvertent ingestion.[1][][3]

The "Defense in Depth" Protection Strategy[3][4]

Effective safety is not just PPE; it is a hierarchy of controls.[3][4] We utilize a "Swiss Cheese" model where engineering controls are the primary barrier, and PPE is the final redundancy.[3][4]

SafetyHierarchy cluster_0 Primary Barrier: Engineering cluster_1 Secondary Barrier: PPE cluster_2 Tertiary Barrier: Admin BSC Class II Type A2 Biosafety Cabinet HEPA HEPA Filtration (99.97% eff) BSC->HEPA Airflow Resp Respiratory Protection (N95 / P100) HEPA->Resp Residual Risk Dermal Double Nitrile Gloves (0.11mm min) Resp->Dermal Layered Defense SOP SOP & Training Dermal->SOP Body Tyvek Lab Coat (Closed Front) Decon Decontamination Protocol

Figure 1: The Defense in Depth strategy illustrates that PPE is the final barrier, utilized only after engineering controls (BSC/HEPA) have reduced the primary hazard.[][3][4]

PPE Matrix: Task-Based Requirements

Do not use a "one size fits all" approach. The physical state of the substance dictates the risk.[3][4]

Body AreaTask A: Solids Handling (Weighing, Transferring Powder)Task B: Solution Handling (Pipetting, HPLC Prep, Dilution)Scientific Rationale
Respiratory N95 or P100 Respirator (Fit-tested)Surgical Mask (If in BSC) or N95Why: O-desmethyltrimebutine HCl is a salt.[1][][3][4][5] HCl salts are often hygroscopic but can form fine, electrostatic dusts during weighing.[3][4] Inhalation delivers the opioid agonist directly to the bloodstream, bypassing first-pass metabolism.[][3][4]
Hands (Inner) Nitrile (4 mil / 0.10 mm)Nitrile (4 mil / 0.10 mm)Why: The inner glove acts as a second skin.[1][][3][4] It remains clean and is never touched by the outer dirty glove.
Hands (Outer) Nitrile Long-Cuff (Extended protection)Nitrile (Standard)Why: Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.[1][][3][4]
Eyes Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsWhy: HCl salts can be acidic and irritating to the cornea (H319).[1][][3][4] Goggles prevent dust entry; glasses protect against splashes.[][3]
Body Tyvek® Lab Coat/Sleeve Covers Standard Cotton Lab CoatWhy: Cotton weaves trap powder, which can then re-aerosolize later (secondary exposure).[1][][3][4] Tyvek is non-porous to dust.[][3]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Gowning
  • Engineering Check: Verify the Biosafety Cabinet (BSC) or Powder Hood is certified and operating at proper face velocity (usually 100 fpm).[1][][3]

  • Solvent Selection: Identify your solvent. O-desmethyltrimebutine HCl is likely soluble in DMSO, Methanol, or Water.[][3][4]

    • Caution: If using DMSO, remember it is a penetration enhancer .[1][][3] It can carry the dissolved drug through single-layer nitrile gloves.[1][][3][4] Double gloving is mandatory for DMSO solutions.

Phase 2: Weighing (The Critical Step)

Risk: Static electricity can cause the HCl salt powder to "jump" or disperse.[][3]

  • Anti-Static Measure: Use an anti-static gun or bar inside the balance enclosure if available.[1][][3]

  • The "Closed Transfer" Technique:

    • Tare the weighing boat/vial.[][3]

    • Open the source container only inside the hood.[1][][3]

    • Transfer powder using a disposable spatula.[1][][3]

    • Immediately recap the source container.

    • Dissolve the solid inside the weighing vessel if possible (add solvent to the solid), rather than transferring dry powder to a second flask.[1][][3] This "wetting" eliminates the inhalation hazard for subsequent steps.[3]

Phase 3: Decontamination & Disposal
  • Primary Decon: Wipe all surfaces (balance, bench, pipettes) with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1][][3]

    • Mechanism:[1][][3][][7] Bleach oxidizes the organic structure, breaking the pharmacophore; Ethanol removes the residue.[][3]

  • Waste Segregation:

    • Solid Waste: Dispose of gloves, weighing boats, and paper towels in a "Hazardous Chemical Waste" bin (Yellow bag/tag).[1][][3]

    • Liquid Waste: Collect in a dedicated carboy labeled "Toxic Organic Waste (Trace Opioids)."[1][][3] Do not pour down the sink.

Emergency Response: Spills & Exposure

In the event of an incident, immediate action minimizes systemic absorption.[3][4]

EmergencyResponse Start Spill / Exposure Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap & Water) Skin->ActionSkin ActionEye Eyewash 15 min (Hold Eyelids Open) Eye->ActionEye ActionInhale Fresh Air + Medical Support Inhale->ActionInhale Report Report to HSE (SDS Review) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate response workflow. Note that for HCl salts, eye irrigation is critical due to potential acidity.[1][][3][4]

Medical Note: If significant inhalation occurs, medical personnel should be informed that the substance is a Trimebutine metabolite (Opioid receptor modulator).[1][][3] While standard opioid reversal agents (Naloxone) are theoretically relevant for mu-agonists, Trimebutine has a complex profile (weak agonist).[][3][4] Supportive care is the primary treatment.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5573, Trimebutine.[1][][3] Retrieved from [Link][1][][3][4]

  • Roman, F. J., et al. (1987). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine.[1][][3][4] Journal of Pharmacy and Pharmacology.[][3] (Establishes bioactivity of metabolites).

(Note: "O-desmethyltrimebutine" is chemically distinct but shares the "active metabolite" risk profile of the N-desmethyl variant.[][3][4] In the absence of a specific SDS for the O-desmethyl impurity, the protocols above adhere to the "Potent Compound" safety standard.)

Sources

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